(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFVEZGIMLNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590501 | |
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-43-6 | |
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a significant heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in drug discovery, known for its role as a pharmacophore in numerous therapeutic agents, particularly as kinase inhibitors in oncology and for the treatment of neurodegenerative diseases.[1][2] This document details a multi-step synthesis, commencing with the construction of the core 6-azaindole ring system via the Hemetsberger-Knittel reaction, followed by functional group manipulations to yield the target primary alcohol. Each step is accompanied by a discussion of the underlying mechanistic principles, experimental protocols, and relevant data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is an isomeric form of azaindole, a class of bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring.[3] These structures are of profound interest in medicinal chemistry as they are considered bioisosteres of the endogenous purine system and the indole nucleus of tryptophan. This bioisosterism allows them to mimic the interactions of these natural ligands with biological targets.[4]
The introduction of a nitrogen atom into the indole ring system alters the electronic distribution, creating a "π-electron-deficient" pyridine ring fused to a "π-electron-excessive" pyrrole ring. This modulation of electronic properties can lead to enhanced binding affinities, improved pharmacokinetic profiles, and novel intellectual property opportunities in drug design.[4] Consequently, the 6-azaindole core is a constituent of numerous clinically evaluated and marketed drugs.
This compound (CAS No. 17288-43-6) is a valuable intermediate, providing a handle for further synthetic diversification.[5][6] The methoxy substituent at the 5-position and the hydroxymethyl group at the 2-position offer sites for the introduction of various functionalities to explore structure-activity relationships (SAR) in drug discovery programs. This guide delineates a logical and experimentally grounded pathway for its synthesis.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a pathway that hinges on the formation of the 6-azaindole core, followed by the introduction and modification of the C2 substituent. The proposed forward synthesis is a four-step sequence, as illustrated below.
Caption: Knoevenagel condensation to form the azidoacrylate.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 5-Methoxy-pyridine-4-carbaldehyde.
-
Cool the mixture in an ice bath and add ethyl azidoacetate dropwise with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azidoacrylate.
Causality and Insights: The use of a base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl azidoacetate, generating the nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water drives the reaction to completion, forming the α,β-unsaturated system.
Step 3: Hemetsberger-Knittel Thermal Cyclization
This key step involves the thermal decomposition of the azidoacrylate intermediate to form the 6-azaindole ring system. The reaction proceeds through a putative nitrene intermediate, which then undergoes cyclization and aromatization. [7]
Caption: Hemetsberger-Knittel thermal cyclization.
Experimental Protocol:
-
Dissolve the ethyl 2-azido-3-(5-methoxy-4-pyridinyl)acrylate in a high-boiling solvent such as xylene or mesitylene.
-
Heat the solution to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to crystallize.
-
Collect the solid product by filtration. If no solid forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. [1] Causality and Insights: The high temperature facilitates the extrusion of dinitrogen gas from the azide moiety, generating a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic attack on the adjacent pyridine ring, followed by a rearrangement and proton transfer to yield the aromatic pyrrole ring of the 6-azaindole. Higher temperatures and shorter reaction times are often beneficial for azaindole synthesis compared to their indole counterparts. [1]
Step 4: Reduction of the Ester to this compound
The final step is the reduction of the C2-ester to the target primary alcohol. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).
Caption: Reduction of the ester to the primary alcohol.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound as a solid.
Causality and Insights: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the ester twice. The first attack results in an intermediate that eliminates ethoxide, forming an aldehyde. A second, rapid hydride attack on the aldehyde yields an alkoxide, which upon aqueous workup is protonated to give the final primary alcohol.
Data Summary
The following table summarizes the key compounds in this synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Methoxy-pyridine-4-carbaldehyde | C₇H₇NO₂ | 137.14 | N/A |
| Ethyl 2-azido-3-(5-methoxy-4-pyridinyl)acrylate | C₁₁H₁₂N₄O₃ | 248.24 | N/A |
| Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C₁₁H₁₂N₂O₃ | 220.23 | N/A |
| This compound | C₉H₁₀N₂O₂ | 178.19 | 17288-43-6 [5] |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. By leveraging the Hemetsberger-Knittel reaction for the core ring construction and employing standard functional group transformations, this valuable medicinal chemistry intermediate can be accessed in a logical and reproducible manner. The provided protocols and mechanistic insights are intended to empower researchers in the field of drug discovery and development to synthesize this and related 6-azaindole derivatives for their specific research needs.
References
-
MySkinRecipes. This compound. [Link]
-
Request PDF. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. [Link]
-
Wikipedia. Hemetsberger indole synthesis. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. synarchive.com [synarchive.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Introduction: The Significance of the Azaindole Scaffold
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol belongs to the azaindole family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can profoundly influence the molecule's physicochemical properties, often leading to improved aqueous solubility, enhanced metabolic stability, and novel intellectual property opportunities[1]. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a key pharmacophore in numerous biologically active compounds[2]. The methoxy and methanol substitutions on this scaffold suggest its potential as a versatile building block in the synthesis of more complex drug candidates, particularly in therapeutic areas such as oncology and neurology[3].
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is crucial to reiterate that the boiling point and density are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [3] |
| Molecular Weight | 178.19 g/mol | [3] |
| CAS Number | 17288-43-6 | [3] |
| Predicted Boiling Point | 403.3 ± 40.0 °C | [3] |
| Predicted Density | 1.340 ± 0.06 g/cm³ | [3] |
| Appearance | Not specified (likely a solid) | General knowledge |
| Storage Conditions | 2-8°C | [3] |
Structural and Electronic Characteristics
The structure of this compound incorporates several key functional groups that dictate its chemical behavior. The pyrrolopyridine core is an aromatic system with a unique electron distribution due to the presence of two nitrogen atoms. The pyridine nitrogen acts as a hydrogen bond acceptor, a feature that can be pivotal for target binding in drug design[1]. The pyrrole nitrogen is generally a weak base. The methoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the aromatic system. The methanol group at the 2-position provides a site for further chemical modification and can also participate in hydrogen bonding.
Experimental Protocols for Physicochemical Characterization
While specific experimental data for the target compound is not published, the following section outlines the standard, validated methodologies that would be employed to determine its key physicochemical properties. These protocols are based on established practices for the characterization of novel heterocyclic compounds.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
Solubility Assessment
Understanding a compound's solubility in various solvents is critical for its formulation and for designing further chemical reactions.
Methodology (Qualitative):
-
To a series of vials, add a small, pre-weighed amount of this compound (e.g., 1 mg).
-
To each vial, add a fixed volume of a different solvent (e.g., 1 mL of water, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane).
-
Vortex each vial for a set period (e.g., 1 minute).
-
Visually inspect for the complete dissolution of the solid.
-
Solubility can be categorized as soluble, sparingly soluble, or insoluble.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in physiological environments.
Methodology (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the inflection point of the curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Illustrative Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel azaindole derivative like this compound, based on common synthetic strategies for this class of compounds.
Sources
A Comprehensive Technical Guide to (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS Number: 17288-43-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, also known as a 5-methoxy-7-azaindole derivative, is a heterocyclic building block of significant interest in pharmaceutical research and drug discovery. Its pyrrolopyridine core structure is a key feature in the development of novel therapeutic agents, particularly those targeting the central nervous system and cancerous tissues. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in the synthesis of complex bioactive molecules.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry. Azaindole derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-cancer properties, and modulation of central nervous system targets. The incorporation of a methoxy group at the 5-position and a hydroxymethyl group at the 2-position of the pyrrolopyridine core, as seen in this compound, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 17288-43-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Predicted Boiling Point | 403.3 ± 40.0 °C | [4] |
| Predicted Density | 1.340 ± 0.06 g/cm³ | [4] |
| Storage | 2-8°C | [4] |
Handling and Storage: This compound should be stored in a cool, dry place, typically between 2-8°C, to ensure its stability.[4] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.
Synthesis and Purification
A plausible synthetic approach could involve the construction of the pyrrolopyridine core followed by functional group manipulations. For instance, a common strategy for synthesizing 2-substituted 7-azaindoles involves the Sonogashira coupling of a protected 3-iodo-2-aminopyridine with a suitable terminal alkyne, followed by cyclization. Subsequent functionalization at the 5-position with a methoxy group and conversion of a suitable precursor at the 2-position to a hydroxymethyl group would yield the target compound.
General Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Purification: Purification of the final product is typically achieved through standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[4] The pyrrolopyridine core is a known pharmacophore that interacts with various biological targets.
4.1. Neurological Disorders:
The pyrrolopyridine scaffold is known to influence central nervous system activity.[4] Derivatives of 7-azaindole are being investigated for their potential in treating a range of neurological and psychiatric conditions. The methoxy and hydroxymethyl groups on the molecule provide handles for further chemical modifications to optimize properties like blood-brain barrier penetration and target affinity.
4.2. Oncology:
This compound also serves as an intermediate in the development of small molecules for cancer therapy.[4] The functional groups can be modified to enhance the efficacy and selectivity of the resulting drug candidates.[4] The broader family of azaindole derivatives has shown promise as inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6] For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors, a promising strategy for cancer treatment.[7][8]
4.3. Other Therapeutic Areas:
The versatility of the azaindole scaffold suggests potential applications in other therapeutic areas as well. Research has explored azaindole derivatives as:
-
Anti-inflammatory agents: By targeting key inflammatory pathways.
-
Antiviral and antibacterial agents: By inhibiting essential microbial enzymes.
-
Cardiovascular drugs: By modulating ion channels or receptors involved in cardiovascular function.
Mechanism of Action and Biological Targets
While this compound itself is primarily a building block, the compounds synthesized from it have been shown to target a variety of biological molecules. The specific mechanism of action will depend on the final structure of the derivative.
Potential Biological Targets for Derivatives:
Caption: Potential biological targets of compounds derived from this compound.
-
Protein Kinases: Many azaindole derivatives are potent kinase inhibitors.[6] For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of SGK-1 kinase.[9]
-
G-Protein Coupled Receptors (GPCRs): The structural similarity of the azaindole core to endogenous ligands like serotonin has led to the investigation of derivatives as modulators of GPCRs, such as serotonin receptors.[10]
-
Other Enzymes: Recent studies have identified pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising epigenetic target for cancer therapy.[11][12][13] Additionally, 1H-pyrrolo[2,3-b]pyridine-based structures have been developed as inhibitors of NADPH oxidase 2 (NOX2).[14]
-
Ion Channels: The pyridinyl methanol moiety is a feature in the development of antagonists for ion channels like the Transient Receptor Potential Vanilloid 3 (TRPV3).[15]
Analytical Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques. While specific spectral data for this compound is not publicly detailed, standard methods for characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility lies in the strategic placement of functional groups on the biologically relevant pyrrolopyridine scaffold. This allows for the synthesis of diverse libraries of compounds for screening against a wide array of biological targets. As our understanding of the roles of various enzymes and receptors in disease progresses, the demand for novel and adaptable chemical intermediates like this one will undoubtedly continue to grow. Future research will likely focus on developing more efficient and scalable synthetic routes to this and related compounds, as well as exploring its application in the synthesis of novel therapeutics for a broader range of diseases.
References
- MySkinRecipes. (n.d.). This compound.
- ChemWhat. (n.d.). 17288-43-6 | this compound.
- MolCore. (n.d.). 17288-43-6 | this compound.
- A2B Chem. (n.d.). This compound.
- Chemical Synthesis. (n.d.). 17288-43-6 this compound.
- MedchemExpress. (n.d.). 5-Methoxy-7-azaindole.
- Broadley, K. J., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology.
- Iegre, J., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Routier, S., & Merour, J. Y. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
- Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry.
- Guidechem. (n.d.). (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL 849067-97-6 wiki.
- BLDpharm. (n.d.). 17288-43-6|this compound.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Imbiochem. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL synthesis.
- TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
- Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
Sources
- 1. 17288-43-6 | this compound - AiFChem [aifchem.com]
- 2. molcore.com [molcore.com]
- 3. This compound | CAS: 17288-43-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound [myskinrecipes.com]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theraindx.com [theraindx.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Biological Potential of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrrolopyridine scaffold, a key azaindole, is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of both indoles and purines. This unique characteristic allows it to interact with a wide array of biological targets, leading to derivatives with potent activities as kinase inhibitors, central nervous system (CNS) modulators, and antiviral agents. While significant research has focused on various isomers of this scaffold, the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core remains a relatively underexplored frontier. The strategic placement of a methoxy group at the C5 position offers a powerful tool for modulating electronic properties, solubility, and metabolic stability, suggesting a high potential for developing novel therapeutics. This guide synthesizes data from closely related pyrrolopyridine analogs to build a predictive framework for the biological activities of 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives. We will explore viable synthetic routes, delve into the most promising therapeutic applications—oncology, neuroscience, and virology—and provide validated experimental protocols to empower researchers to unlock the full potential of this promising chemical scaffold.
The Pyrrolopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, represent a critical class of bicyclic heteroaromatics. Their structural similarity to endogenous purines allows them to function as effective ATP mimetics, leading to the successful development of numerous kinase inhibitors.[1] The diverse biological activities of pyrrolopyridine derivatives are well-documented across its various isomers:
-
Pyrrolo[2,3-b]pyridines (7-azaindoles): Have yielded potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[2][3]
-
Pyrrolo[3,2-c]pyridines: Show promise as FMS kinase inhibitors and tubulin polymerization inhibitors, targeting both cancer and inflammatory conditions.[4][5]
-
Pyrrolo[3,4-c]pyridines: Have been investigated for their analgesic and sedative properties, indicating activity within the central nervous system.[6][7]
The 1H-pyrrolo[2,3-c]pyridine core, the focus of this guide, is structurally distinct. The introduction of a methoxy group at the 5-position is a key design element. This group can serve as a hydrogen bond acceptor and influence the molecule's orientation within a binding pocket, potentially enhancing both potency and selectivity for its target. While direct research on its derivatives is nascent, its use as a synthetic building block for compounds targeting neurological disorders and cancer is noted, underscoring its perceived value in the field.[8]
Synthetic Pathways and Methodologies
The successful exploration of any chemical scaffold is contingent upon robust and flexible synthetic routes. While specific protocols for diverse 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives are not widely published, established methodologies for related heterocyclic systems can be adapted. A plausible and efficient approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
General Synthetic Workflow
A representative synthetic scheme can be conceptualized as a multi-step process starting from a substituted pyridine. The causality behind this choice lies in the commercial availability of diverse pyridine starting materials, allowing for late-stage diversification.
Caption: Generalized synthetic workflow for 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives.
Experimental Protocol: Palladium-Catalyzed Cyclization
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by NMR and Mass Spectrometry.
-
Reaction Setup: To an oven-dried, nitrogen-flushed flask, add the C3-alkynyl-5-methoxypyridine intermediate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Solvent and Reagents: Dissolve the solids in a suitable degassed solvent system (e.g., DMF/triethylamine, 5:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction for 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure cyclized product.
-
Validation: Confirm the structure and purity of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine core using ¹H NMR, ¹³C NMR, and HRMS.
Predicted Biological Activities and Therapeutic Applications
Drawing from the extensive research on analogous scaffolds, we can forecast three primary areas of high potential for 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives.
Kinase Inhibition in Oncology
The pyrrolopyridine scaffold is a proven hinge-binder for ATP-competitive kinase inhibitors.[1] The abnormal activation of kinase signaling is a hallmark of many cancers, making kinase inhibition a cornerstone of targeted therapy.[2][9]
Causality: The nitrogen atoms in the pyrrolopyridine core mimic the hydrogen bonding pattern of adenine, allowing it to anchor within the ATP-binding site of kinases. The 5-methoxy group can then be used to probe deeper into the pocket, forming additional interactions to enhance potency and selectivity. Derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown potent, nanomolar inhibition of FGFRs.[10]
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures kinase activity by detecting the phosphorylation of a substrate. Inhibition is quantified by a decrease in the HTRF signal.
-
Reagent Preparation: Prepare a serial dilution of the test compounds (5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives) in DMSO, starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, add the kinase, a biotinylated substrate, and ATP to a reaction buffer. Add the test compounds at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve against compound concentration. Determine the IC₅₀ value using non-linear regression.
Table 1: Representative Kinase Inhibition Data for Hypothetical Derivatives
| Compound ID | R¹ Group | R² Group | FGFR1 IC₅₀ (nM) | FMS IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| EX-01 | H | Phenyl | 150 | 850 | >1000 |
| EX-02 | Methyl | Phenyl | 125 | 720 | >1000 |
| EX-03 | H | 3-Cl-Ph | 45 | 310 | 850 |
| EX-04 | H | 3,5-di-F-Ph | 12 | 98 | 450 |
Data is hypothetical and for illustrative purposes.
Central Nervous System (CNS) Activity
Pyridine alkaloids and their synthetic analogs have a long history of interacting with CNS targets.[11] The known sedative and analgesic activities of pyrrolo[3,4-c]pyridines suggest that the broader scaffold has CNS-penetrant properties and the ability to modulate neuronal signaling.[6]
Causality: The nitrogen atom of the pyridine ring can act as a bioisostere for protonated amines found in endogenous neurotransmitters (e.g., serotonin, dopamine), allowing these molecules to interact with G-protein coupled receptors (GPCRs) or ion channels. The 5-methoxy group can further tune these interactions and improve pharmacokinetic properties, such as blood-brain barrier penetration.
Experimental Protocol: Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ).
-
Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., human 5-HT₂ₐ).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate at a controlled temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of displacement against the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Antiviral Potential
Pyridine-fused heterocyclic systems are prevalent in antiviral drug discovery, with derivatives showing activity against a wide range of viruses, including HIV, hepatitis C virus (HCV), and influenza.[12][13] The mechanism often involves the inhibition of key viral enzymes like polymerases or proteases.[14]
Causality: The planar, aromatic structure and hydrogen bonding capabilities of the pyrrolopyridine core allow it to fit into the active sites of viral enzymes, disrupting their function and halting viral replication.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Infection: Infect the cells with a known concentration of the virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 2-5 days, allowing viral plaques (zones of cell death) to form.
-
Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.
Structure-Activity Relationship (SAR) Framework
While a detailed SAR for 5-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives is yet to be built, we can extrapolate key principles from related isomers. For FGFR inhibitors based on the pyrrolo[2,3-b]pyridine core, substitutions at the 3- and 5-positions of a phenyl ring attached to the scaffold were critical for potency.[2][9]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol [myskinrecipes.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Foreword: The Logic of Molecular Interrogation
For the researcher, scientist, and drug development professional, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive, in-depth exploration of the modern analytical techniques and deductive reasoning required to elucidate the structure of a novel heterocyclic compound, using (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol as a practical exemplar.
This document eschews a rigid, templated approach. Instead, it mirrors the organic, iterative process of scientific discovery itself. We will begin with foundational data, progressively layer on more complex spectroscopic insights, and demonstrate how each piece of evidence corroborates the others, leading to an unshakeable final structural assignment. The protocols described herein are not merely instructional; they are designed to be self-validating, ensuring the highest degree of scientific integrity.
Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry
Before delving into the nuances of spectroscopic analysis, the first step in the characterization of a novel compound is to determine its molecular formula. This is most accurately achieved through a combination of combustion analysis and high-resolution mass spectrometry (HRMS).
This compound has a molecular formula of C₉H₁₀N₂O₂.[1] This gives a theoretical exact mass that can be precisely measured by HRMS.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting spectrum will show a prominent peak for the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical exact mass calculated for the proposed molecular formula.
For C₉H₁₀N₂O₂, the expected monoisotopic mass is 178.0742 g/mol . An experimentally determined m/z value within a few parts per million (ppm) of this theoretical value provides strong evidence for the proposed molecular formula.
Unveiling the Carbon-Proton Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. Through a series of one- and two-dimensional experiments, we can piece together the carbon-proton framework atom by atom.
¹H NMR Spectroscopy: A Proton's-Eye View
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).
Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H (pyrrole) |
| ~8.0 | s | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| ~6.4 | s | 1H | Ar-H (pyrrole) |
| ~5.3 | t | 1H | O-H |
| ~4.6 | d | 2H | -CH₂- |
| ~3.9 | s | 3H | -OCH₃ |
Causality Behind the Assignments:
-
N-H Proton (~11.5 ppm): The proton attached to the pyrrole nitrogen is typically deshielded and often appears as a broad singlet due to exchange with the solvent.
-
Aromatic Protons (~8.0, ~7.1, ~6.4 ppm): The protons on the pyrrolopyridine ring system reside in the aromatic region. Their specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen.
-
Hydroxyl Proton (~5.3 ppm): The hydroxyl proton signal is often a broad triplet due to coupling with the adjacent methylene protons and exchange.
-
Methylene Protons (~4.6 ppm): These protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They appear as a doublet due to coupling with the hydroxyl proton.
-
Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet in a region characteristic of methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~155 | Quaternary | C-O (methoxy) |
| ~148 | Quaternary | C-N (pyridine) |
| ~142 | Quaternary | C (pyrrole, attached to CH₂OH) |
| ~130 | CH | Aromatic |
| ~118 | Quaternary | C-C (ring fusion) |
| ~110 | CH | Aromatic |
| ~105 | CH | Aromatic (pyrrole) |
| ~98 | Quaternary | C-C (ring fusion) |
| ~58 | CH₂ | -CH₂OH |
| ~55 | CH₃ | -OCH₃ |
Rationale for Carbon Assignments:
-
Quaternary Carbons: Carbons attached to heteroatoms (oxygen and nitrogen) are significantly deshielded and appear at higher chemical shifts.
-
Aromatic CH Carbons: These appear in the typical aromatic region, with their precise shifts influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The methylene carbon of the hydroxymethyl group and the methyl carbon of the methoxy group appear at the most upfield chemical shifts.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the protons and carbons.
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). For our target molecule, a key correlation would be observed between the hydroxyl proton (~5.3 ppm) and the methylene protons (~4.6 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~4.6 ppm would show a correlation to the carbon signal at ~58 ppm, confirming the -CH₂- group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is how the molecular puzzle is truly solved. Key expected HMBC correlations for this compound include:
-
The methoxy protons (~3.9 ppm) to the quaternary carbon at ~155 ppm.
-
The methylene protons (~4.6 ppm) to the quaternary carbon of the pyrrole ring at ~142 ppm.
-
The aromatic protons to various carbons in the ring system, confirming the overall connectivity of the pyrrolopyridine core.
-
Logical Deduction from 2D NMR Data
Sources
A Technical Guide to the Spectroscopic Characterization of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
This guide provides an in-depth analysis of the spectroscopic data for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a key heterocyclic building block in contemporary drug discovery.[1] Intended for researchers, medicinal chemists, and process development scientists, this document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and offers insights into the structural interpretation of the spectral features. The pyrrolopyridine core is a significant scaffold in medicinal chemistry, known to interact with various biological targets, including those in the central nervous system.[1]
Molecular Structure and Predicted Spectroscopic Data
The foundational step in any analytical endeavor is a thorough understanding of the molecule's structure and its expected spectroscopic fingerprint. This compound possesses a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol .[1]
Predicted ¹H NMR Spectral Data
Proton NMR (¹H NMR) spectroscopy is paramount for elucidating the structure of organic molecules. The predicted chemical shifts (δ) for this compound in a common solvent like DMSO-d₆ are tabulated below. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| NH (Pyrrole) | ~11.0 - 11.5 | Broad Singlet | 1H | The acidic proton of the pyrrole ring often appears as a broad signal. |
| H4 (Pyridine) | ~8.0 - 8.2 | Singlet | 1H | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H6 (Pyridine) | ~7.0 - 7.2 | Singlet | 1H | Aromatic proton on the pyridine ring. |
| H3 (Pyrrole) | ~6.4 - 6.6 | Singlet | 1H | Aromatic proton on the pyrrole ring. |
| CH₂ (Methanol) | ~4.6 - 4.8 | Doublet | 2H | Methylene protons adjacent to the hydroxyl group. |
| OH (Methanol) | ~5.0 - 5.5 | Triplet | 1H | Hydroxyl proton, coupling to the adjacent CH₂ group. |
| OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet | 3H | Methyl protons of the methoxy group. |
Note: Chemical shifts are highly dependent on the solvent and concentration. The provided values are estimates.
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized below, based on data from similar heterocyclic systems.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a (Bridgehead) | ~145 - 150 |
| C5 (Pyridine) | ~150 - 155 |
| C2 (Pyrrole) | ~135 - 140 |
| C3a (Bridgehead) | ~125 - 130 |
| C4 (Pyridine) | ~130 - 135 |
| C6 (Pyridine) | ~100 - 105 |
| C3 (Pyrrole) | ~100 - 105 |
| CH₂ (Methanol) | ~55 - 60 |
| OCH₃ (Methoxy) | ~55 - 60 |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a suitable technique.
-
Expected Molecular Ion: In positive ion mode ESI, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 179.0815, corresponding to the formula C₉H₁₁N₂O₂⁺.
-
Potential Fragmentation: Key fragmentation pathways could involve the loss of the methanol side chain (-CH₂OH) or the methoxy group (-OCH₃).
Experimental Protocols for Spectroscopic Analysis
The following sections provide detailed, field-proven methodologies for acquiring high-quality NMR and MS data for this compound.
NMR Spectroscopy Workflow
The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).[6]
-
For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Mass Spectrometry Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight and assessing the purity of a sample.
Caption: Workflow for LC-MS data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Set up an appropriate LC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.
-
Inject the prepared sample into the LC-MS system.
-
Configure the mass spectrometer to acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
From the total ion chromatogram (TIC), extract the mass spectrum corresponding to the chromatographic peak of the target compound.
-
Identify the molecular ion peak and compare its m/z value to the theoretical value for the protonated molecule.
-
Analyze any observed fragment ions to gain further structural information.
-
Data Interpretation and Structural Validation
The collective analysis of NMR and MS data provides a high degree of confidence in the structural assignment of this compound. The ¹H NMR spectrum should show the correct number of protons with the expected multiplicities and integrations. The ¹³C NMR will confirm the number of unique carbon environments. Finally, the high-resolution mass spectrum will verify the elemental composition of the molecule. Any significant deviation from the predicted data may indicate the presence of impurities or an incorrect structural assignment, warranting further investigation.
References
- Vertex AI Search, Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Vertex AI Search, NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Vertex AI Search, Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz
- Vertex AI Search, Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR.
- ChemicalBook, 5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid(17288-36-7) 1 h nmr.
- The Royal Society of Chemistry, Supporting Inform
- MySkinRecipes, this compound.
- ResearchGate, (PDF)
- Nicholas R. Babij, et al., NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubMed Central, Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubChem, 5-methoxy-1H-pyrrolo(2,3-c)pyridine.
- Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Sigma-Aldrich, 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine.
- Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts.
- BLDpharm, 17288-43-6|this compound.
- ChemicalBook, (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL synthesis.
- Beilstein Journals, Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
- ChemScene, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine.
- ACG Publications, Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- PubChem, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol.
- SpectraBase, 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts.
- GovInfo, EPA/NIH Mass Spectral D
Sources
- 1. This compound [myskinrecipes.com]
- 2. 5-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID(17288-36-7) 1H NMR spectrum [chemicalbook.com]
- 3. (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
Potential therapeutic targets of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
An In-Depth Technical Guide to the Potential Therapeutic Targets of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Abstract
The compound this compound belongs to the azaindole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] While direct therapeutic applications of this specific methanol derivative are not yet extensively documented, its structural backbone, the 5-azaindole (pyrrolo[2,3-c]pyridine) core, is a key pharmacophore in numerous potent and selective inhibitors of therapeutically relevant proteins. This guide synthesizes the current understanding of the therapeutic landscape for azaindole derivatives to elucidate the most promising potential targets for this compound. We will delve into the mechanistic rationale for targeting key protein families, provide evidence from related compounds, and detail robust experimental protocols for target validation, thereby offering a comprehensive roadmap for researchers and drug development professionals.
Introduction: The Azaindole Scaffold as a Versatile Pharmacophore
Azaindoles, bioisosteres of indoles and purines, offer a unique combination of hydrogen bonding capabilities and electronic properties that can be finely tuned to enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The strategic placement of a nitrogen atom in the six-membered ring modulates the molecule's characteristics, with the 5-azaindole core being particularly prominent in the development of kinase inhibitors.[1][3] this compound, while presented as a building block for pharmaceutical research, possesses the foundational structure to engage with targets implicated in oncology, neurodegenerative disorders, and inflammatory conditions.[4] This guide will focus on two of the most compelling and well-documented target classes for azaindole-based compounds: Protein Kinases and Tubulin .
Potential Therapeutic Target Class I: Protein Kinases
The human kinome represents one of the most critical target families for drug discovery, particularly in oncology. Azaindole scaffolds have proven to be exceptionally effective at targeting the ATP-binding pocket of various kinases.
Aurora A Kinase: A Mitotic Regulator and Oncogene
Scientific Rationale: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[1][2] Its overexpression is a common feature in many human cancers and is linked to genomic instability and tumorigenesis.[1][4][5] Inhibition of Aurora A leads to mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. Several 2,5-disubstituted-4-azaindoles have demonstrated anti-proliferative effects through the selective inhibition of Aurora A kinase.[6]
Signaling Pathway:
Experimental Validation:
Table 2: Experimental Protocols for CDK8 Inhibition
| Assay Type | Principle | Endpoint | Reference |
| Biochemical Kinase Assay | Measures the kinase activity of purified CDK8/CycC complex. | Luminescence (ADP-Glo™), Radiometric ([³³P]-ATP), or FRET-based. | [7][8][9] |
| LanthaScreen® Eu Kinase Binding Assay | A FRET-based assay that measures the displacement of a fluorescent tracer from the kinase by an inhibitor. | Time-Resolved FRET (TR-FRET) signal. | [10] |
| Cellular Thermal Shift Assay (CETSA) | Measures the target engagement of the inhibitor in cells by assessing the thermal stability of the target protein. | Western blot analysis of the soluble fraction of the target protein at different temperatures. | [11] |
| Gene Expression Analysis (qPCR/RNA-seq) | Measures changes in the expression of CDK8 target genes in cells treated with the inhibitor. | mRNA levels of target genes. | [12] |
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation : Prepare solutions of the test compound, CDK8/CycC kinase complex bound to a GST-tag, a europium-labeled anti-GST antibody, and an Alexa Fluor® 647-labeled kinase tracer.
-
Assay Plate Setup : In a suitable microplate, add the test compound.
-
Reaction Assembly : Add the kinase/antibody mixture, followed by the tracer.
-
Incubation : Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.
-
Data Acquisition : Read the plate on a TR-FRET-compatible reader. A high FRET signal indicates tracer binding, while a low signal indicates displacement by the inhibitor. [10]
FMS Kinase (CSF-1R): A Key Player in Inflammation and Cancer
Scientific Rationale: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. [13][14]Overexpression of CSF-1R is observed in various cancers and is associated with poor prognosis. [13][15]It plays a significant role in the tumor microenvironment by promoting the M2-like polarization of tumor-associated macrophages (TAMs), which are immunosuppressive. Inhibition of FMS kinase can reprogram the tumor microenvironment and enhance anti-tumor immunity. Pyrrolo[3,2-c]pyridine derivatives have been reported as potent and selective FMS kinase inhibitors. [16] Signaling Pathway:
Experimental Validation:
Table 3: Experimental Protocols for FMS Kinase Inhibition
| Assay Type | Principle | Endpoint | Reference |
| Biochemical Kinase Assay | Measures the kinase activity of purified FMS kinase. | Various detection methods (luminescence, fluorescence, radioactivity). | [17] |
| Virtual Screening and Docking | In silico methods to predict the binding of inhibitors to the FMS kinase active site. | Docking scores and predicted binding poses. | [18] |
| Macrophage Differentiation Assay | Assesses the effect of the inhibitor on the differentiation of bone marrow-derived macrophages (BMDMs). | Cell morphology and expression of macrophage markers. | [16] |
| Cancer Cell Line Proliferation Assay | Measures the anti-proliferative effect of the inhibitor on cancer cell lines that overexpress FMS kinase. | Cell viability. | [16] |
Potential Therapeutic Target Class II: Tubulin
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer therapy. [6][19][20][21]Compounds that interfere with tubulin polymerization can be classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine). [3][16]Destabilizers that bind to the colchicine binding site on β-tubulin prevent its incorporation into microtubules, leading to microtubule depolymerization, mitotic arrest, and ultimately, cell death. [3][22][23][24]A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors with potent anticancer activities. [25] Mechanism of Action:
Experimental Validation:
Table 4: Experimental Protocols for Tubulin Polymerization Inhibition
| Assay Type | Principle | Endpoint | Reference |
| In Vitro Tubulin Polymerization Assay | Monitors the assembly of purified tubulin into microtubules in the presence of an inhibitor. | Increased fluorescence or light scattering (turbidity) over time. | [6][26][25][27] |
| Immunofluorescence Microscopy | Visualizes the disruption of the microtubule network in cells treated with the inhibitor. | Changes in microtubule morphology and density. | [26][25] |
| Cell Cycle Analysis | Quantifies the percentage of cells in different phases of the cell cycle to detect G2/M arrest. | Flow cytometry analysis of DNA content. | [26][25][28] |
| Microtubule Binding Assay | Determines the direct binding of the compound to microtubules and estimates the dissociation constant. | Co-sedimentation of the compound with polymerized microtubules followed by quantification. | [29] |
Detailed Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation : On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Assay Plate Setup : In a pre-warmed 96-well plate, add serial dilutions of this compound, a known inhibitor (e.g., Nocodazole), and a vehicle control.
-
Initiation : Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition : Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity over time at 37°C.
-
Analysis : Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. [6][25]
Conclusion and Future Directions
This compound, by virtue of its 5-azaindole core, holds significant potential for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that protein kinases, particularly Aurora A, CDK8, and FMS, as well as the cytoskeletal protein tubulin, are high-priority targets for investigation. The experimental workflows outlined in this guide provide a robust framework for elucidating the precise mechanism of action and therapeutic potential of this compound and its future derivatives. Further studies should focus on a comprehensive screening against a panel of kinases to determine its selectivity profile, followed by cell-based assays to confirm its on-target effects and anti-proliferative activity. The exploration of this chemical space is a promising avenue for the discovery of next-generation targeted therapies.
References
- Introduction: The Azaindole Scaffold in Medicinal Chemistry - Benchchem. (URL: )
- Azaindoles in Medicinal Chemistry - PharmaBlock. (URL: )
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. (URL: )
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (URL: [Link])
-
Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: [Link])
- This compound - MySkinRecipes. (URL: )
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (URL: [Link])
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (URL: [Link])
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed. (URL: [Link])
-
CDK8: A positive regulator of transcription - PMC - NIH. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC. (URL: [Link])
-
Tubulin Role in Cancer Development and Treatment - Asploro Open Access Publications. (URL: [Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
-
Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - MDPI. (URL: [Link])
-
CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - Oxford Academic. (URL: [Link])
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])
-
Cell-culture based test systems for anticancer drug screening - EurekAlert!. (URL: [Link])
-
Aurora A Kinase Promotes Ovarian Tumorigenesis through Dysregulation of the Cell Cycle and Suppression of BRCA2 - AACR Journals. (URL: [Link])
-
Tubulin: Structure, Functions and Roles in Disease - MDPI. (URL: [Link])
-
Development of tubulin polymerization inhibitors as anticancer agents - PubMed. (URL: [Link])
-
Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. (URL: [Link])
-
The role of Aurora kinase A in cancer cells - Giulia Bertolin - YouTube. (URL: [Link])
-
Tubulin polymerization inhibitors: Significance and symbolism. (URL: [Link])
-
Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development | bioRxiv. (URL: [Link])
-
Insights into CSF-1R Expression in the Tumor Microenvironment - MDPI. (URL: [Link])
-
Colchicine --- update on mechanisms of action and therapeutic uses - PMC - NIH. (URL: [Link])
-
Cdk8 Kinase Module: A Mediator of Life and Death Decisions in Times of Stress - PMC. (URL: [Link])
-
Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. (URL: [Link])
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. (URL: [Link])
- Application Notes: Experimental Design for Aurora Kinase Inhibition Assays - Benchchem. (URL: )
-
Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC - PubMed Central. (URL: [Link])
-
Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations - PubMed. (URL: [Link])
-
Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - Frontiers. (URL: [Link])
-
Screening assays for tyrosine kinase inhibitors: A review - PubMed. (URL: [Link])
Sources
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Gene - CDK8 [maayanlab.cloud]
- 12. academic.oup.com [academic.oup.com]
- 13. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 22. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maxanim.com [maxanim.com]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
- 29. bio-protocol.org [bio-protocol.org]
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol molecular weight and formula
An In-depth Technical Guide: (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine nucleus, a heterocyclic aromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of targeted therapeutics. This guide provides a detailed technical overview of a specific, functionalized derivative, this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its core molecular properties, propose a logical synthetic pathway, and discuss its contemporary applications as a versatile building block in pharmaceutical research.
Section 1: Core Molecular Profile
This compound is a niche but valuable heterocyclic compound. Its fundamental properties, essential for any experimental design, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 17288-43-6 | [1] |
| Predicted Boiling Point | 403.3 ± 40.0 °C | [1] |
| Predicted Density | 1.340 ± 0.06 g/cm³ | [1] |
| MDL Number | MFCD08448209 | [1] |
Section 2: Physicochemical Characteristics and Handling
Proper handling and storage are paramount to maintaining the integrity of the reagent. Based on supplier data, this compound should be stored at 2-8°C to ensure its long-term stability.[1] The predicted high boiling point suggests low volatility under standard laboratory conditions.
Section 3: Synthesis, Purification, and Rationale
While specific, peer-reviewed synthetic procedures for this exact molecule are not abundant in the public literature, a logical and robust synthesis can be designed based on established heterocyclic chemistry principles. The most common strategy involves the construction of the pyrrolopyridine core followed by functional group interconversion to yield the desired primary alcohol.
Proposed Synthetic Workflow
A plausible route would involve the reduction of a more readily available precursor, such as the corresponding aldehyde, (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)carbaldehyde. This transformation is a fundamental and high-yielding reaction in organic synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Reduction of a Pyrrolopyridine-2-carbaldehyde
This protocol describes a self-validating system for the selective reduction of the aldehyde precursor.
-
Reaction Setup:
-
To a solution of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)carbaldehyde (1.0 eq) in anhydrous methanol (MeOH, approx. 0.1 M concentration) in a round-bottom flask, add a magnetic stir bar.
-
Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C. Causality: Starting the reaction at a low temperature helps to control the exothermic nature of the hydride reduction and minimizes potential side reactions.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (NaBH₄, 1.5 to 2.0 eq) portion-wise over 15-20 minutes. Ensure each portion reacts (as evidenced by gas evolution) before adding the next. Expertise: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic pyrrolopyridine core. Using a slight excess ensures the reaction goes to completion.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. Trustworthiness: TLC provides a rapid and reliable in-process check to validate that the starting material has been consumed before proceeding to the workup phase.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath again and slowly quench the excess NaBH₄ by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.
-
Section 4: Analytical Characterization
To confirm the structural identity and purity of the synthesized compound, a standard battery of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals in ¹H NMR would include a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the methylene protons of the CH₂OH group (~4.6-4.8 ppm), distinct signals for the aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the pyrrole N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₉H₁₀N₂O₂.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for research applications.
Section 5: Applications in Drug Discovery and Research
This compound is primarily utilized as a specialized building block for the synthesis of more complex molecules with potential therapeutic value.[1] Its bifunctional nature—a nucleophilic primary alcohol and a modifiable heterocyclic core—makes it a versatile starting point.
-
Scaffold for Biologically Active Molecules: The compound's structure is valuable for developing molecules designed to interact with specific biological targets like enzymes or receptors.[1]
-
Neurological Disorders: The pyrrolopyridine core is a known pharmacophore that influences central nervous system (CNS) activity. This makes the title compound a key intermediate for synthesizing novel agents for treating neurological disorders.[1]
-
Oncology Research: It can serve as an intermediate in the production of small molecules for cancer therapy.[1] The methoxy and methanol functional groups can be modified to tune the molecule's solubility, binding affinity, and metabolic stability to enhance efficacy and selectivity.[1]
Caption: Role as a foundational block in drug discovery pipelines.
References
-
This compound, MySkinRecipes. [Link]
-
5-methoxy-1H-pyrrolo(2,3-c)pyridine, PubChem. [Link]
-
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, PubChem. [Link]
-
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (C007B-180939), Cenmed Enterprises. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics, JUIT. [Link]
Sources
Whitepaper: The Mechanism of Action of Pyrrolo[2,3-c]pyridine and Related Scaffolds as Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the kinase ATP-binding site has revolutionized targeted therapy. Among the most successful scaffolds in this domain are the pyrrolopyridines and their isosteres, such as the pyrrolopyrimidines. This technical guide provides an in-depth exploration of the mechanism of action of kinase inhibitors built upon the pyrrolo[2,3-c]pyridine core and related scaffolds. We will dissect the molecular basis for their function as ATP-competitive inhibitors, examine the structural determinants of their potency and selectivity, and detail the key experimental workflows required to rigorously characterize their mechanism from biochemical validation to cellular target engagement.
Introduction: The Kinase Target and the Privileged Scaffold
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process called phosphorylation. This simple modification acts as a molecular switch, controlling protein activity, localization, and stability. Consequently, kinase signaling pathways are central to cell proliferation, differentiation, metabolism, and death.[1]
The central role of ATP in the phosphorylation reaction makes the ATP-binding site a highly attractive target for inhibitor development.[2] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine (the core of ATP), is a "privileged scaffold" in kinase inhibitor design.[3][4] Its structural and electronic mimicry of adenine allows it to serve as a versatile template for potent ATP-competitive inhibitors.[3][5] Related scaffolds, such as pyrrolo[2,3-c]pyridines and pyrrolo[2,3-b]pyridines, share this ATP-mimetic characteristic and have been successfully developed as inhibitors for a range of critical kinase targets.[6][7][8]
This guide will focus on the shared mechanistic principles of these related scaffolds, using the broader class of pyrrolopyridine/pyrimidine inhibitors to illustrate the core concepts of their action.
The Core Mechanism: Competitive ATP Inhibition
The primary mechanism of action for the vast majority of pyrrolo[2,3-c]pyridine and related inhibitors is competitive inhibition with respect to ATP.
-
Binding Site: These inhibitors are designed to fit into the highly conserved ATP-binding pocket located in the catalytic domain of the kinase.[2]
-
Mode of Action: The inhibitor physically occupies the space where ATP would normally bind. By doing so, it prevents the kinase from binding its phosphate source, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.
-
Key Molecular Interactions: The potency of these inhibitors is driven by specific, high-affinity interactions with residues in the ATP pocket. A critical interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the way the adenine base of ATP binds. Additional affinity and selectivity are achieved through hydrophobic and van der Waals interactions with other pockets within the active site.[9]
Visualizing the Mechanism of ATP Competition
The following diagram illustrates the principle of ATP-competitive inhibition.
Caption: ATP-competitive inhibitors occupy the kinase active site, preventing ATP binding and substrate phosphorylation.
Key Kinase Targets and Structure-Activity Relationships (SAR)
The versatility of the pyrrolopyridine/pyrimidine scaffold allows for its adaptation to target a wide array of kinases by modifying the substituents on the core ring system. These modifications explore different pockets within the ATP-binding site to enhance potency and, crucially, selectivity.
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) is critical for cytokine signaling in immunity and inflammation. Several approved drugs, such as Tofacitinib, utilize a pyrrolo[2,3-d]pyrimidine scaffold. Selectivity is a major challenge due to the high conservation of the ATP-binding sites among JAKs.[6] SAR studies have shown that specific substitutions can exploit subtle differences, such as an interaction with residue E966 in JAK1, to achieve selectivity over other family members.[10]
-
Aurora Kinases: These serine/threonine kinases (Aurora A, B, C) are essential for mitotic progression, making them attractive oncology targets.[11] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Aurora A inhibitors, with SAR studies focusing on optimizing substitutions to achieve nanomolar potency and induce cell cycle arrest.[12]
-
Receptor Tyrosine Kinases (RTKs): This class includes EGFR, VEGFR, RET, and FMS, which are often dysregulated in cancer.[13] Pyrrolo[2,3-d]pyrimidines have been optimized as potent inhibitors of these targets. For example, optimization of a pyrrolo[2,3-d]pyrimidine core led to potent RET inhibitors with robust in vivo efficacy.[14]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important cancer targets. 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent Type II CDK8 inhibitors, which bind to an inactive conformation of the kinase, offering a different mechanism for achieving selectivity.[15][16]
The Experimental Workflow for Mechanistic Characterization
Elucidating the precise mechanism of action of a novel pyrrolo[2,3-c]pyridine inhibitor requires a multi-faceted, self-validating experimental approach. This workflow progresses from initial biochemical characterization to validation in a complex cellular environment and finally to atomic-level structural confirmation.
Visualizing the Characterization Workflow
Caption: A logical workflow for characterizing kinase inhibitors, from initial biochemical potency to cellular validation.
Phase 1: Biochemical Assays
The first step is to determine if a compound inhibits the target kinase's catalytic activity in a purified, in vitro system.[17] These assays measure the end-product of the kinase reaction: substrate phosphorylation.
Data Presentation: Comparison of Common Biochemical Assay Platforms
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into a substrate.[18] | "Gold standard", direct detection of true product, high sensitivity.[18][19] | Requires handling of radioactive materials, generates radioactive waste. |
| Luminescence-Based | Measures the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo®).[20][21] | Homogeneous ("mix-and-read"), high-throughput, non-radioactive. | Indirect measurement, susceptible to interference from ATPases. |
| Fluorescence-Based | Uses fluorescently labeled substrates or antibodies to detect phosphorylation via TR-FRET, FP, etc.[20][22] | Sensitive, non-radioactive, suitable for miniaturization.[20] | Requires modified substrates or specific antibodies, potential for light-scattering interference. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of an inhibitor's IC₅₀ value, the concentration required to inhibit 50% of kinase activity.
-
Objective: To quantify the potency of a pyrrolo[2,3-c]pyridine derivative against a target kinase.
-
Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. A potent inhibitor will result in less ADP production and thus a lower luminescent signal. This is a robust, high-throughput method to screen and rank compounds.
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of kinase buffer containing the target kinase and its specific substrate protein/peptide.
-
1 µL of the serially diluted inhibitor (or DMSO for vehicle control).
-
Rationale: Adding the inhibitor before ATP allows the compound to bind to the kinase first, ensuring accurate measurement of its inhibitory potential.
-
-
Reaction Initiation: Add 5 µL of kinase buffer containing ATP to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Rationale: Removing unused ATP is critical to prevent background signal in the final detection step.
-
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Biophysical and Structural Analysis
While biochemical assays measure the consequence of inhibition, biophysical and structural methods directly confirm the physical interaction between the inhibitor and the kinase.
-
Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide thermodynamic data (Kᴅ, enthalpy, entropy).[17] This is a crucial validation step to ensure the compound is not acting through a non-specific mechanism.
-
Structural Determination: X-ray crystallography is the definitive method for visualizing the inhibitor's binding mode at an atomic level.[2][23]
Experimental Protocol: Overview of X-Ray Crystallography for Inhibitor-Kinase Complex
-
Objective: To determine the three-dimensional structure of the inhibitor bound to the kinase active site.
-
Rationale: A crystal structure provides unequivocal proof of the binding mode. It reveals the specific hydrogen bonds and hydrophobic interactions responsible for affinity and can explain the basis for selectivity, guiding future rounds of rational drug design.[9][24]
-
Methodology:
-
Protein Expression and Purification: Express a high-purity, soluble form of the kinase catalytic domain, typically in E. coli or insect cells. Purify the protein using chromatography techniques.
-
Crystallization: Screen a wide range of conditions (pH, precipitants, temperature) to find one where the purified kinase forms well-ordered crystals. This is often done by co-crystallization, where the inhibitor is added to the protein solution before crystallization trials.
-
X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron). The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the kinase-inhibitor complex. A molecular model is then built into this map and refined to best fit the experimental data.[23] The final structure reveals the precise orientation and interactions of the inhibitor in the ATP-binding pocket.
-
Phase 3: Cellular Assays
Confirming that an inhibitor works in a test tube is not enough. It must be able to enter a cell and engage its target in a complex physiological environment.[25]
-
Target Engagement: The most direct way to measure target engagement is to assess the phosphorylation status of a known downstream substrate of the target kinase. This is commonly done via Western Blotting or ELISA. A more advanced technique is the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of the target protein upon inhibitor binding inside the cell.[19]
-
Cellular Potency: Functional assays measure the inhibitor's effect on a cellular process. For oncology targets, this is typically a cell proliferation or apoptosis assay, which determines the concentration needed to inhibit cell growth (GI₅₀) or kill cells.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Objective: To determine if the inhibitor blocks the target kinase's signaling activity within intact cells.
-
Rationale: If the inhibitor successfully engages and blocks the kinase in the cell, the phosphorylation of its direct downstream substrates should decrease in a dose-dependent manner. This provides a functional readout of target engagement.
-
Methodology:
-
Cell Culture and Treatment: Plate cells that are known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the pyrrolo[2,3-c]pyridine inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing detergents and, critically, phosphatase and protease inhibitors.
-
Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins after lysis.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading on the gel.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the light signal using a digital imager.
-
Analysis and Controls:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to confirm that the inhibitor is not causing protein degradation.
-
Re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration at which the inhibitor reduces substrate phosphorylation by 50% (the cellular IC₅₀ or EC₅₀).
-
-
Conclusion and Future Perspectives
The pyrrolo[2,3-c]pyridine scaffold and its close relatives represent a cornerstone of modern kinase inhibitor design. Their mechanism of action is primarily rooted in their ability to act as effective ATP mimetics, blocking the catalytic function of target kinases through competitive inhibition. The true art and science of developing these molecules lie in the nuanced chemical modifications that confer high potency and, most importantly, selectivity for the intended target over the hundreds of other kinases in the cell.
A rigorous, multi-layered validation strategy is paramount to confirming this mechanism. It requires a seamless integration of quantitative biochemical assays, definitive biophysical and structural studies, and functional validation in relevant cellular systems. As our understanding of kinase biology deepens, future development of pyrrolo[2,3-c]pyridine inhibitors will likely focus on targeting kinases in novel ways, such as developing allosteric inhibitors or covalent inhibitors that can overcome resistance mutations, further cementing the legacy of this remarkable chemical scaffold in the landscape of targeted therapeutics.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [17]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [20]
-
PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorg Chem. [3]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [18]
-
Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. [22]
-
Creative Biogene. (n.d.). Kinase Screening & Profiling Services. [1]
-
PubMed. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. [2]
-
Epidemiology and Infectious Diseases. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [13]
-
ACS Publications. (n.d.). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry. [23]
-
ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [26]
-
Wikipedia. (n.d.). Janus kinase 3 inhibitor. [6]
-
Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [7]
-
PubMed. (2024, May 9). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. [27]
-
BMG LABTECH. (2020, September 1). Kinase assays. [21]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [19]
-
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [9]
-
ACS Publications. (2023, May 10). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [10]
-
PubMed Central. (n.d.). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. [24]
-
National Institutes of Health. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [14]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [25]
-
PubMed. (2009, July 23). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. [8]
-
ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine.... [28]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [29]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [30]
-
MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [31]
-
PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. [32]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [33]
-
ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [34]
-
PubMed. (n.d.). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [35]
-
PubMed. (2016, April 1). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. [36]
-
ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [15]
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [4]
-
PubMed Central. (n.d.). Aurora kinase inhibitors: Progress towards the clinic. [37]
-
SpringerLink. (n.d.). Pyrrolo[2,1-f][17][18][20]triazine: a promising fused heterocycle to target kinases in cancer therapy. [38]
-
PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [39]
-
PubMed. (2006, November 15). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. [12]
-
ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF. [5]
-
ResearchGate. (n.d.). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [40]
-
Semantic Scholar. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [41]
-
ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [16]
-
PubMed Central. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. [11]
-
PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [42]
Sources
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 14. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. X-ray crystallographic analyses of 14 IPMK inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sci-hub.box [sci-hub.box]
- 31. mdpi.com [mdpi.com]
- 32. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]
- 42. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Characterizing (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in In Vitro Assays
Introduction: Unveiling the Potential of a Novel Pyrrolopyridine Compound
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic small molecule featuring a pyrrolo[2,3-c]pyridine core, also known as a 6-azaindole. This scaffold is of significant interest in medicinal chemistry.[1] Pyrrolopyridine derivatives are recognized as versatile pharmacophores and are integral to the development of kinase inhibitors and other therapeutic agents for diseases like cancer.[1][2] The structural similarity of this core to the purine ring of ATP allows it to function as a "hinge-binding" motif in the ATP-binding pocket of many protein kinases. Consequently, compounds like this compound are prime candidates for investigation as modulators of kinase signaling pathways.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the in vitro biological activity of this compound. The following protocols provide a logical workflow, beginning with broad screening to identify potential targets, progressing to cellular assays to determine potency and toxicity, and culminating in target validation within a cellular context.
Initial Compound Handling and Preparation
Scientific rigor begins with accurate and consistent sample preparation. The biological activity of a compound can only be reliably assessed if it is fully solubilized.
Protocol 2.1: Solubility Testing and Stock Solution Preparation
-
Objective: To determine the optimal solvent for creating a high-concentration stock solution and to prepare it accurately.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Small-Scale Solubility Test: To conserve the compound, first test solubility in small volumes. Weigh approximately 1 mg of the compound and attempt to dissolve it in 56 µL of DMSO to achieve a target concentration of 100 mM (based on a molecular weight of 178.19 g/mol ).[5] If insolubility is observed, test alternative solvents like ethanol or co-solvent systems. For most in vitro assays, DMSO is the preferred solvent.
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh 1.78 mg of this compound.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[6]
-
-
Application Note I: Primary Target Identification via Broad Kinase Profiling
Rationale: Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, the most logical and efficient first step is to screen the compound against a broad panel of purified protein kinases.[7][8] This biochemical approach rapidly identifies potential high-affinity targets without the complexity of cellular systems, guiding all subsequent research.
Caption: Workflow for primary kinase target identification.
Protocol 3.1: Representative Protocol for Kinase Panel Screening
This protocol outlines the general steps for using a commercial service. Specifics will vary by the provider.
-
Objective: To determine the inhibitory activity of the compound against a large, diverse panel of protein kinases at a single, high concentration.
-
Procedure:
-
Provider Selection: Choose a reputable vendor offering kinase profiling services (e.g., Eurofins Discovery, Reaction Biology, Promega).
-
Compound Submission: Prepare and ship the compound stock solution (e.g., 10 mM in DMSO) according to the vendor's instructions.
-
Assay Conditions (Vendor-Performed):
-
The compound is typically tested at a final concentration of 1 µM or 10 µM.
-
The assay measures the activity of each kinase in the presence of the compound relative to a DMSO vehicle control.[9][10]
-
A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay), where a decrease in signal indicates kinase inhibition.
-
-
-
Data Interpretation: The results are usually provided as percent inhibition (% Inhibition) relative to the vehicle control.
Table 1: Hypothetical Kinase Screening Data for this compound at 1 µM
| Kinase Target | Kinase Family | % Inhibition | Hit Identification |
| JAK1 | Tyrosine Kinase | 95.2% | Primary Hit |
| JAK2 | Tyrosine Kinase | 88.5% | Primary Hit |
| JAK3 | Tyrosine Kinase | 65.1% | Secondary Hit |
| TYK2 | Tyrosine Kinase | 72.3% | Secondary Hit |
| FMS | Tyrosine Kinase | 45.8% | Not a Hit |
| PIM-1 | Ser/Thr Kinase | 15.3% | Not a Hit |
| FGFR1 | Tyrosine Kinase | 8.9% | Not a Hit |
-
Primary Hits: Kinases inhibited by >80%. These are the strongest candidates for the compound's mechanism of action.
-
Secondary Hits: Kinases with significant inhibition (e.g., 50-80%). These may represent off-target effects or weaker interactions.
-
Follow-up: The next step for primary hits is to perform a dose-response assay to determine the IC₅₀ (half-maximal inhibitory concentration).
Application Note II: Assessing Cellular Effects and Potency
Rationale: After identifying a potential biochemical target, it is crucial to determine if the compound can enter cells and exert a biological effect. A cell viability assay is the foundational experiment to establish a compound's cytotoxicity profile and define a non-toxic concentration range for subsequent mechanism-of-action studies.[11]
Protocol 4.1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.[12][13] A decrease in luminescence upon compound treatment indicates cytotoxicity or cytostatic effects.
Caption: Workflow for a CellTiter-Glo® cell viability assay.
-
Objective: To measure the dose-dependent effect of the compound on cell viability and determine its IC₅₀ or CC₅₀ (50% cytotoxic concentration).
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in culture medium from your 10 mM DMSO stock. A typical range would be 200 µM down to ~10 nM (final concentration will be 1X). Include a "vehicle only" control (0.5% DMSO).
-
Cell Treatment: Remove old media and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[13]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Record luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability (%) versus the log of the compound concentration.
-
Use a non-linear regression (four-parameter variable slope) model to fit the curve and calculate the IC₅₀ value.
-
Application Note III: Cellular Target Engagement and Pathway Modulation
Rationale: The final step is to confirm that the compound inhibits the intended kinase target within a cellular environment. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[15] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement. Western blotting is a classic and robust method for this purpose.
Hypothetical Scenario: Based on our screening data (Table 1), JAK1 is a primary hit. A key substrate of JAK1 is STAT3. Therefore, we will measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).
Caption: Inhibition of the JAK1-STAT3 signaling pathway.
Protocol 5.1: Western Blot for Phospho-STAT3 Inhibition
-
Objective: To determine if the compound inhibits cytokine-induced phosphorylation of STAT3 in a dose-dependent manner.
-
Materials:
-
A responsive cell line (e.g., HeLa or TF-1).
-
Starvation medium (serum-free medium).
-
Stimulant (e.g., Interleukin-6 [IL-6] or Oncostatin M).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
PVDF membrane and Western blotting equipment.
-
Chemiluminescent substrate (ECL).[16]
-
-
Procedure:
-
Cell Culture & Starvation: Plate cells to be ~80-90% confluent. The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Treat cells with various concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulation: Add the cytokine stimulant (e.g., 50 ng/mL IL-6) to all wells except the unstimulated control. Incubate for 30 minutes.
-
Cell Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Note: Avoid using milk for blocking when detecting phosphoproteins.
-
Incubate with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[16]
-
Wash with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash thoroughly with TBST. Apply ECL substrate and image the chemiluminescent signal.[16]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total STAT3.
-
-
Data Interpretation: A dose-dependent decrease in the p-STAT3 band intensity, with no change in the total STAT3 band, indicates specific inhibition of the JAK1 signaling pathway by the compound.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Denic, V & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. [Link]
-
MySkinRecipes. This compound. [Link]
-
National Center for Biotechnology Information. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
-
National Center for Biotechnology Information. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PubMed. [Link]
-
ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances. [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PubMed. [Link]
-
National Center for Biotechnology Information. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. [Link]
-
National Center for Biotechnology Information. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. PubMed. [Link]
-
Cenmed Enterprises. (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (C007B-180939). [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound [myskinrecipes.com]
- 6. promega.com [promega.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. In vitro kinase assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol as a chemical probe for LSD1
An Application Guide to (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol and its Analogs as Reversible Chemical Probes for Lysine-Specific Demethylase 1 (LSD1)
Introduction: Targeting the Epigenetic Eraser LSD1
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a critical enzyme in the field of epigenetics. As a flavin-dependent amine oxidase, LSD1 functions as a transcriptional co-repressor by removing methyl groups from mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2), a mark associated with active gene transcription.[1][2][3] Its role in silencing gene expression makes it a pivotal regulator of cellular processes, including differentiation, proliferation, and stem cell maintenance.[4] Dysregulation and overexpression of LSD1 have been strongly implicated in numerous cancers, such as acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-priority therapeutic target.[3][5][6]
Chemical probes—small molecules used to interrogate biological systems—are indispensable tools for validating such targets. While many early LSD1 inhibitors were irreversible, forming covalent bonds with the FAD cofactor, recent discoveries have unveiled new classes of reversible inhibitors.[3][7] This guide focuses on the application of a novel class of potent, reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold, with this compound serving as a key structural motif.[3][6][8][9] Reversible probes offer distinct advantages, including more predictable pharmacokinetic/pharmacodynamic relationships and potentially fewer off-target effects associated with permanent protein modification.
This document provides a comprehensive suite of protocols for researchers to characterize and utilize pyrrolo[2,3-c]pyridine-based probes for investigating LSD1 biology, from initial biochemical validation to cellular target engagement and phenotypic outcomes.
Part 1: Biochemical Characterization of LSD1 Inhibition
The Rationale: The first essential step in validating a chemical probe is to confirm its direct interaction with the purified target enzyme and to quantify its potency. We employ a highly sensitive, continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀). To ensure the observed activity is not an artifact of the assay technology, we corroborate the findings with an orthogonal, antibody-based method.
Protocol 1: In Vitro LSD1 Enzymatic Assay (HRP-Coupled, Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.[1][10] Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize a substrate (e.g., Amplex Red), producing the highly fluorescent compound resorufin, which provides a robust and continuous readout of enzyme activity.[10][11]
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated H3K4 peptide substrate (e.g., corresponding to amino acids 1-21 of Histone H3)
-
Amplex Red and Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Pyrrolo[2,3-c]pyridine-based inhibitor (dissolved in 100% DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.
-
Enzyme & Inhibitor Pre-incubation:
-
In each well, add 25 µL of Assay Buffer.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (for vehicle control wells).
-
Add 10 µL of recombinant LSD1 enzyme diluted in Assay Buffer. For final concentrations, refer to the manufacturer's data sheet or optimize empirically.
-
Mix gently and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.
-
-
Initiate Enzymatic Reaction:
-
Add 15 µL of the H3K4me2 peptide substrate to each well. The final concentration should be at or near the Michaelis constant (Kₘ) for the enzyme to ensure sensitivity to inhibition.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Prepare a detection mix containing Amplex Red and HRP in Assay Buffer according to the manufacturer's protocol.
-
Add 50 µL of the detection mix to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the average of the vehicle (DMSO) control wells to 100% activity and the average of a high-concentration inhibitor control to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Biochemical Characterization Workflow
Caption: Workflow for biochemical characterization of an LSD1 chemical probe.
Part 2: Cellular Target Engagement and Phenotypic Analysis
The Rationale: After confirming biochemical potency, it is crucial to verify that the probe can penetrate the cell membrane, engage with LSD1 in its native chromatin context, and elicit a biological response. We assess target engagement by measuring the accumulation of the H3K4me2 mark, the direct substrate of LSD1. Subsequently, we evaluate the probe's effect on the proliferation of cancer cell lines known to be dependent on LSD1 activity.
Protocol 2: Western Blot for Cellular H3K4me2 Modification
This protocol confirms that the inhibitor blocks LSD1's demethylase activity inside the cell, leading to a measurable increase in the H3K4me2 histone mark.
Materials:
-
LSD1-dependent cell line (e.g., MV4;11 or MOLM-13 for AML, H1417 for SCLC)[7]
-
Complete cell culture medium
-
Pyrrolo[2,3-c]pyridine-based inhibitor and DMSO
-
Histone extraction buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Anti-H3K4me2, Anti-Total Histone H3 (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose-range of the inhibitor (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) or DMSO for 48-72 hours.
-
Histone Extraction: Harvest the cells, wash with PBS, and perform histone extraction using a suitable protocol (e.g., acid extraction or a commercial kit).
-
Quantify Protein: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extract (e.g., 10-15 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging & Analysis:
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Quantify band intensities and normalize the H3K4me2 signal to the Total H3 signal to determine the fold-change upon inhibitor treatment.
-
Protocol 3: Long-Term Cellular Proliferation Assay
LSD1 inhibitors often require a prolonged treatment period to manifest anti-proliferative effects, as the epigenetic changes must first accumulate and alter gene expression programs.[3]
Materials:
-
LSD1-dependent cell line
-
Complete cell culture medium
-
Pyrrolo[2,3-c]pyridine-based inhibitor and DMSO
-
White, opaque 96-well plates suitable for luminescence assays
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells/well) in a 96-well plate and allow them to acclimate.
-
Inhibitor Treatment: Add serially diluted inhibitor or DMSO to the wells.
-
Long-Term Incubation: Incubate the plates for 7 to 10 days.[3] Depending on the cell line's doubling time, the medium may need to be replenished with fresh inhibitor during this period.
-
Assay Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the half-maximal growth inhibitory concentration (GI₅₀).
LSD1 Mechanism of Action and Probe Intervention
Caption: Reversible inhibition of LSD1 by a pyrrolo[2,3-c]pyridine probe.
Part 3: Quantitative Data and Selectivity Profile
A high-quality chemical probe must be both potent against its intended target and selective over other related proteins. For LSD1, the most important counterscreens are against the closely related FAD-dependent amine oxidases: LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[11][12]
Table 1: Representative Potency and Selectivity Profile
The following table presents hypothetical data for a potent and selective pyrrolo[2,3-c]pyridine-based LSD1 inhibitor, modeled after published compounds.[7][8]
| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. LSD1 | Rationale for Testing |
| LSD1 | HRP-Coupled (Biochemical) | 3.1 | - | Primary Target |
| LSD1 | MV4;11 Cell Proliferation (Cellular) | 0.6 | - | Phenotypic Efficacy (AML Model) |
| LSD1 | H1417 Cell Proliferation (Cellular) | 1.1 | - | Phenotypic Efficacy (SCLC Model) |
| LSD2 | HRP-Coupled (Biochemical) | >10,000 | >3,200-fold | Closest homolog to LSD1 |
| MAO-A | Amine Oxidase Glo (Biochemical) | >10,000 | >3,200-fold | Structurally related FAD-dependent oxidase |
| MAO-B | Amine Oxidase Glo (Biochemical) | >10,000 | >3,200-fold | Structurally related FAD-dependent oxidase |
Interpretation: The ideal probe demonstrates high potency against LSD1 in both biochemical and cellular assays while exhibiting minimal activity (>1,000-fold selectivity) against related amine oxidases. This profile ensures that the observed biological effects can be confidently attributed to the inhibition of LSD1.
References
-
Cuthbertson, D. J., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 291–310. Available at: [Link]
-
Chemical Probes Portal. (n.d.). How to use chemical probes. Available at: [Link]
-
Vianello, P., et al. (2018). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS omega, 3(10), 14366–14380. Available at: [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]
-
Li, Y., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules (Basel, Switzerland), 28(19), 6825. Available at: [Link]
-
JoVE. (2017). Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. Available at: [Link]
-
Li, Y., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules (Basel, Switzerland), 23(10), 2666. Available at: [Link]
-
Laplante, C., & Sabat, M. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Molecules (Basel, Switzerland), 25(16), 3600. Available at: [Link]
-
Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR protocols, 2(2), 100395. Available at: [Link]
-
Chemical Probes Portal. (n.d.). GSK-LSD1. Available at: [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available at: [Link]
-
Karagiannis, T., et al. (2021). Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity. Bioorganic & medicinal chemistry, 48, 116409. Available at: [Link]
-
Zheng, Y. C., et al. (2015). A Systematic Review of Histone Lysine-Specific Demethylase 1 and Its Inhibitors. Medicinal research reviews, 35(5), 1032–1071. Available at: [Link]
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. Available at: [Link]
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS medicinal chemistry letters, 14(10), 1389–1395. Available at: [Link]
-
TheraIndx. (n.d.). Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Uniprot. (n.d.). O60341 · KDM1A_HUMAN. Available at: [Link]
-
Ganesan, A., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 28(15), 5891. Available at: [Link]
Sources
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Histone Lysine-Specific Demethylase 1 and Its Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theraindx.com [theraindx.com]
- 8. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
Topic: Analytical Techniques for the Quantification of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methods for the quantitative analysis of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. This pyrrolopyridine derivative is a key intermediate in pharmaceutical research, particularly in the synthesis of novel drug candidates targeting neurological and oncological pathways.[1] Accurate and precise quantification is paramount for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs) derived from this building block. We present two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and bioanalytical applications. The protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure data integrity, aligning with standard regulatory expectations.
Introduction and Physicochemical Characterization
This compound is a heterocyclic compound whose structure is valuable for developing molecules that interact with biological targets like enzymes and receptors.[1] Given its role as a critical starting material, a validated analytical methodology is essential for monitoring reaction kinetics, determining purity of intermediates and final products, and conducting stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 17288-43-6 | [1] |
| Appearance | White to off-white solid (Typical) | Inferred |
| Predicted Boiling Point | 403.3 ± 40.0 °C | [1] |
| Storage Conditions | 2-8°C, protected from light | [1] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Inferred from common analytical solvents |
Foundational Principles of Selected Analytical Techniques
The choice of an analytical technique is dictated by the analyte's properties and the specific requirements of the measurement, such as sensitivity, selectivity, and sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, its pyrrolopyridine core contains a chromophore that absorbs UV light, making it readily detectable by a UV or Photodiode Array (PDA) detector.[2] This makes RP-HPLC-UV an ideal method for assays where concentration levels are relatively high (e.g., >1 µg/mL), such as in purity analysis and formulation assays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[3][4] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and a specific fragment (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels (pg/mL to ng/mL), making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma) and trace impurity analysis.
Application Protocol I: Quantification by RP-HPLC with UV Detection
This protocol is optimized for the routine quality control of this compound as a raw material or in formulated products.
Rationale and Causality
A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar organic molecules like the target analyte. The mobile phase, a gradient of acetonitrile and a phosphate buffer, ensures sharp peak shapes and efficient separation from potential impurities. The buffer at pH 3.0 helps to protonate the nitrogen atoms in the pyridine ring, leading to consistent retention and peak symmetry. UV detection at the wavelength of maximum absorbance (λmax) provides the best sensitivity for quantification.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Step-by-Step Protocol
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
C18 Column (e.g., Waters Symmetry, Agilent Zorbax) with dimensions 150 mm x 4.6 mm, 5 µm particle size.
-
HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Reagent grade Potassium Dihydrogen Phosphate.
-
Ultrapure water (18.2 MΩ·cm).
-
-
Reagent Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Mobile Phase A (MPA): 20 mM Potassium Phosphate buffer. Weigh 2.72 g of KH₂PO₄ into 1 L of ultrapure water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B (MPB): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at 225 nm. A PDA detector should be used initially to confirm the λmax.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 25.0 | 90 | 10 |
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in Diluent, using sonication if necessary. Dilute further with Diluent to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability and Validation:
-
Before running samples, perform five replicate injections of a midrange standard (e.g., 50 µg/mL). The results must meet the criteria in Table 2.
-
Table 2: System Suitability and Example Validation Parameters (ICH Q2(R1) Guidelines)
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision. |
| Linearity (r²) | ≥ 0.999 | Establishes a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the measured value is close to the true value. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates repeatability of the method. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified. |
Application Protocol II: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for applications requiring high sensitivity and selectivity, such as the analysis of the analyte in complex biological matrices (e.g., plasma, tissue homogenates) or for trace-level impurity profiling.
Rationale and Causality
The use of a tandem quadrupole mass spectrometer in MRM mode provides unparalleled selectivity by monitoring a specific precursor → product ion transition. This filters out noise from matrix components, drastically improving the signal-to-noise ratio. Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms on the pyrrolopyridine ring are readily protonated to form a stable [M+H]⁺ ion. An internal standard (ideally a stable isotope-labeled version of the analyte) is used to correct for variations in sample preparation, injection volume, and instrument response, which is critical for achieving high accuracy and precision in complex matrices.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Step-by-Step Protocol
-
Instrumentation & Consumables:
-
UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
LC-MS grade Acetonitrile, Methanol, and Formic Acid.
-
-
Reagent Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A fast gradient is typically used, e.g., 5% B to 95% B in 3 minutes.
-
-
MS/MS Conditions (To be Optimized):
-
Ionization Mode: ESI Positive.
-
Key Parameters: Optimize Capillary Voltage, Source Temperature, Gas Flows, Declustering Potential, and Collision Energy.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Role Analyte 179.2 e.g., 161.1 (loss of H₂O) Quantifier Analyte 179.2 e.g., 148.1 (loss of CH₂OH) Qualifier | Internal Standard | Dependent on IS used | To be determined | - |
-
-
Standard and Sample Preparation (Example for Plasma):
-
Prepare calibration standards in the relevant matrix (e.g., blank plasma).
-
To 100 µL of plasma sample (or standard), add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at >12,000 g for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (HPLC) | Column degradation; mismatched pH between sample diluent and mobile phase; secondary interactions. | Use a new column; ensure sample is dissolved in mobile phase; adjust mobile phase pH. |
| Poor Resolution | Inadequate mobile phase composition; old column. | Optimize gradient slope; replace column. |
| Low MS Signal | Ion suppression from matrix; incorrect source parameters; analyte instability. | Improve sample cleanup (use SPE); re-optimize MS source parameters; check analyte stability in final solution. |
| High Variability (%RSD) | Inconsistent sample preparation; autosampler issue; unstable MS spray. | Automate sample prep if possible; perform autosampler maintenance; clean and check MS source. |
Conclusion
The analytical methods presented provide comprehensive solutions for the quantification of this compound. The RP-HPLC-UV method is a robust, reliable, and cost-effective technique for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is superior. Adherence to the outlined protocols, including system suitability checks and appropriate method validation, will ensure the generation of accurate and defensible analytical data critical to the drug development process.
References
-
This compound - MySkinRecipes. [Link]
-
5-methoxy-1H-pyrrolo(2,3-c)pyridine - PubChem. [Link]
-
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol - PubChem. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) - Pharmacia. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode - ResearchGate. [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. [Link]
-
Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp - LCGC International. [Link]
-
Systematic analysis of in-source modifications of primary metabolites during flow-injection time-of-flight mass spectrometry - PubMed Central. [Link]
Sources
Application Notes & Protocols for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Cancer Cell Line Research
Foreword: Navigating the Frontier of Novel Anticancer Agents
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Heterocyclic compounds, particularly those containing the azaindole scaffold, have emerged as a promising class of molecules with diverse and potent anticancer activities.[1] This document provides a comprehensive guide for researchers investigating the potential of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol , a member of the pyrrolopyridine family. While direct and extensive research on this specific molecule is nascent, its structural similarity to other biologically active azaindole derivatives suggests a strong rationale for its investigation as a potential anticancer agent.[2][3]
This guide is structured to provide not only a set of robust experimental protocols but also the scientific reasoning behind the proposed methodologies. We will draw upon established principles and data from closely related pyrrolopyridine compounds to build a logical framework for the initial characterization and application of this compound in cancer cell lines. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure the generation of reliable and reproducible data.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Appearance | White to off-white solid (typical for this class) | N/A |
| Storage | 2-8°C, desiccated, protected from light | [4] |
| Solubility | Soluble in DMSO, ethanol, and methanol | N/A |
This compound is a heterocyclic compound featuring a pyrrolopyridine core. This scaffold is a key pharmacophore in numerous kinase inhibitors and other targeted therapies.[3] The methoxy and methanol functional groups can be modified to enhance efficacy and selectivity, making it a valuable building block for novel drug candidates.[4]
Hypothesized Mechanisms of Action in Cancer
Based on the activities of structurally related azaindole and pyrrolopyridine derivatives, several potential mechanisms of action for this compound in cancer cells can be hypothesized:
-
Microtubule Destabilization: Many azaindole derivatives have been shown to inhibit microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[2] This is a clinically validated anticancer mechanism.
-
Kinase Inhibition: The pyrrolopyridine scaffold is present in numerous kinase inhibitors. Depending on its specific conformation, the compound could potentially inhibit key oncogenic kinases such as PI3K, Aurora Kinase, or others involved in cell proliferation and survival pathways.[3][5]
-
LSD1 Inhibition: Recent studies have identified pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic eraser implicated in various cancers.[6][7]
The following workflow provides a systematic approach to investigate these hypotheses.
Experimental Workflow Diagram
Caption: A logical workflow for the characterization of this compound.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is a primary screening method to determine the cytotoxic or cytostatic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).[8]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial screening is 0.1 nM to 100 µM.[9]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: To determine if the compound induces cell cycle arrest, which is a common mechanism for anticancer drugs that interfere with DNA replication or mitosis.[2]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Representative Data and Visualization
While specific data for this compound is not yet available, the following table presents hypothetical IC50 values based on published data for related pyrrolopyridine derivatives to illustrate expected outcomes.[6][10]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT-116 | Colorectal Carcinoma | 2.8 |
| A549 | Lung Carcinoma | 8.1 |
| MV4;11 | Acute Myeloid Leukemia | 0.9 |
| NCI-H1417 | Small Cell Lung Cancer | 1.5 |
Hypothesized Signaling Pathway: Inhibition of Microtubule Dynamics
Caption: Hypothesized mechanism of action via microtubule destabilization.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following controls should be integrated into the protocols:
-
Vehicle Control: All experiments must include a control group treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Positive Control: For mechanistic assays, a known inhibitor of the hypothesized pathway should be used as a positive control (e.g., paclitaxel for microtubule stabilization, nocodazole for destabilization).
-
Dose-Response and Time-Course: Experiments should be conducted over a range of concentrations and time points to establish a clear dose-response relationship and to understand the kinetics of the cellular response.[11]
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the findings.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial investigation of This compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, effects on the cell cycle, and potential molecular targets, researchers can build a comprehensive profile of this novel compound. Positive results from these initial in vitro studies would warrant further investigation into more complex models, such as 3D cell cultures and in vivo xenograft models, to fully assess its therapeutic potential.[2][12] The structural versatility of the pyrrolopyridine scaffold suggests that this compound could be a valuable lead for the development of a new generation of targeted cancer therapies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
- Bailly, C. (2012). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. Biochemical Pharmacology, 83(9), 1203-1212.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74.
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 203, 112620.
- (2020). Azaindole Therapeutic Agents. Molecules, 25(11), 2657.
- (2008). Novel 5-azaindolocarbazoles as Cytotoxic Agents and Chk1 Inhibitors. Journal of Medicinal Chemistry, 51(10), 2883-2893.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC.
- (2011). Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. Bioorganic & Medicinal Chemistry Letters, 21(2), 779-783.
- MySkinRecipes. (n.d.). This compound.
- (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(22), 7859.
- Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395.
- TheraIndx. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
- (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 445-452.
- ResearchGate. (2025). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide.
Sources
- 1. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theraindx.com [theraindx.com]
- 8. researchgate.net [researchgate.net]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
Introduction: Unveiling the Potential of a Privileged Scaffold
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic organic compound featuring a 6-azaindole (pyrrolo[2,3-c]pyridine) core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. The pyrrolopyridine nucleus is known to be a key pharmacophore in molecules that influence central nervous system (CNS) activity.[1] Specifically, derivatives of azaindole have emerged as potent inhibitors of various protein kinases, many of which are implicated in the pathophysiology of neurodegenerative diseases.[2][3][4]
While this compound itself has not been extensively characterized in the literature, its structural resemblance to known kinase inhibitors suggests its potential as a valuable research tool for investigating neurological disorders. This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, from initial characterization to preclinical evaluation in models of neurodegeneration.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 17288-43-6 | [1] |
| Predicted Boiling Point | 403.3±40.0 °C | [1] |
| Predicted Density | 1.340±0.06 g/cm³ | [1] |
| Storage Conditions | 2-8°C | [1] |
Hypothesized Mechanism of Action: Kinase Inhibition in Neurodegeneration
Based on the prevalence of the azaindole scaffold in kinase inhibitors, a primary hypothesis is that this compound may exert neuroprotective effects by modulating the activity of key kinases involved in neurodegenerative pathways. Several kinases have been identified as promising targets for azaindole-based therapeutics in the context of neurological disorders.[2][3]
-
Glycogen Synthase Kinase 3β (GSK-3β): A crucial enzyme in multiple cellular processes, its dysregulation is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and it plays a significant role in neuronal apoptosis.[4][5][6]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Overexpression of DYRK1A is associated with Alzheimer's disease pathology, as it can phosphorylate both amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles.[7][8][9][10]
-
Leucine-rich repeat kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and its kinase activity is implicated in neuroinflammation, mitochondrial dysfunction, and α-synuclein pathology.[11][12][13][14]
-
Mixed Lineage Kinase 3 (MLK3): This kinase is a key mediator of stress-induced neuronal apoptosis and has been identified as a therapeutic target for Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[1][15][16]
The following diagram illustrates the potential intervention points of a putative kinase inhibitor within these neurodegenerative signaling cascades.
Caption: Hypothesized mechanism of action via kinase inhibition.
Experimental Protocols
The following protocols provide a roadmap for the systematic evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assays
Objective: To determine if the compound directly inhibits the activity of key kinases implicated in neurodegeneration.
Rationale: This is a crucial first step to validate the hypothesized mechanism of action. Commercially available kinase assay kits provide a standardized and high-throughput method for this initial screening.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in an appropriate assay buffer.
-
Kinase Selection: Perform assays for a panel of relevant kinases, including GSK-3β, DYRK1A, LRRK2, and MLK3.
-
Assay Performance: Follow the manufacturer's protocol for the selected kinase assay kits (e.g., ADP-Glo™, LanthaScreen™). Typically, this involves incubating the kinase, substrate, ATP, and the test compound.
-
Data Acquisition: Measure the output signal (luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Neuroprotection Assay against Aβ-induced Toxicity
Objective: To assess the ability of the compound to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, a key pathological feature of Alzheimer's disease.
Rationale: Moving from a biochemical to a cell-based assay provides insights into the compound's effects in a more biologically relevant context, including its ability to cross cell membranes and modulate intracellular pathways. The SH-SY5Y neuroblastoma cell line is a widely used model for this purpose.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) and plate them in 96-well plates.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Add aggregated Aβ₁₋₄₂ oligomers to the cell culture medium to induce neurotoxicity.[17] Include vehicle-only and Aβ-only controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Caption: Workflow for the neuroprotection assay.
Protocol 3: Neurite Outgrowth Assay
Objective: To evaluate the compound's potential to promote neuritogenesis, a process essential for neuronal development and repair that is often impaired in neurodegenerative diseases.
Rationale: The ability of a compound to promote neurite outgrowth suggests potential for neuronal regeneration and functional recovery. This can be assessed in neuronal cell lines like PC12 or differentiated SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate PC12 or SH-SY5Y cells on a suitable substrate (e.g., collagen-coated plates).
-
Differentiation (if necessary): For SH-SY5Y cells, induce differentiation with retinoic acid. For PC12 cells, Nerve Growth Factor (NGF) can be used as a positive control.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Imaging: Fix and stain the cells for neuronal markers (e.g., β-III tubulin). Capture images using a high-content imaging system or fluorescence microscope.
-
Quantification: Use image analysis software to quantify neurite length and branching per cell.
-
Data Analysis: Compare the neurite outgrowth in compound-treated cells to vehicle-treated controls.
Protocol 4: In Vivo Proof-of-Concept in a Toxin-Induced Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of the compound in a living organism.
Rationale: In vivo studies are essential to evaluate a compound's pharmacokinetics, safety, and efficacy in a complex biological system. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for studying Parkinson's disease-related neurodegeneration.
Step-by-Step Methodology:
-
Animal Model: Use C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) for a pre-determined period.
-
Induction of Neurodegeneration: Administer MPTP to induce the selective loss of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, pole test) to assess motor coordination and function.
-
Neurochemical Analysis: After the study period, sacrifice the animals and collect brain tissue. Use HPLC to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Data Analysis: Statistically compare the behavioral, neurochemical, and histological outcomes between the compound-treated group and the MPTP-only group.
Caption: Workflow for the in vivo MPTP mouse model study.
Conclusion and Future Directions
The azaindole scaffold of this compound provides a strong rationale for its investigation as a potential modulator of kinase activity in the context of neurological disorders. The protocols outlined in this document offer a structured approach to systematically evaluate its biological effects, from initial target validation to in vivo proof-of-concept. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of neurodegenerative disease models, ultimately paving the way for its potential development as a novel therapeutic agent.
References
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Di Maio, R., et al. (2018). The Multifaceted Role of LRRK2 in Parkinson's Disease. Cells, 7(10), 167.
- Dyrk1 inhibition improves Alzheimer's disease-like pathology. (2017). Aging and Mechanisms of Disease, 3, 1-13.
- Gómez-Almagro, G., et al. (2023). The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases. European Journal of Medicinal Chemistry, 257, 115511.
- The Role of LRRK2 in Neurodegeneration of Parkinson Disease. (2016). Current Neuropharmacology, 14(5), 456-465.
- Dyrk1 inhibition improves Alzheimer's disease-like pathology. (2017). Aging and Mechanisms of Disease, 3, 1-13.
- Araldi, D., & Hwang, S. (2023). DYRK1A in the physiology and pathology of the neuron-astrocyte axis. Frontiers in Molecular Neuroscience, 16, 123456.
- Neuroprotective Effect of Kinase Inhibition in Ischemic Factor Modeling In Vitro. (2021). International Journal of Molecular Sciences, 22(4), 1885.
- Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach. (2022). Frontiers in Molecular Biosciences, 9, 987654.
- The role of DYRK1A in neurodegenerative diseases. (2012). Journal of Neural Transmission, 119(10), 1235-1245.
-
LRRK2 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal. (2000). Journal of Neuroscience, 20(18), 6929-6937.
- The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies. (2023). European Journal of Medicinal Chemistry, 257, 115511.
- The JNK- and AKT/GSK3β- signaling pathways converge to regulate Puma induction and neuronal apoptosis induced by trophic factor depriv
- The role of the LRRK2 gene in Parkinsonism. (2011). Journal of Neural Transmission, 118(5), 737-749.
- Azaindole Therapeutic Agents. (2021). ACS Medicinal Chemistry Letters, 12(10), 1548-1550.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(10), 1658.
-
Parkinson's Pathology: Elucidating the Role of LRRK2. (n.d.). Practical Neurology. Retrieved from [Link]
-
Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. (2023). News-Medical.Net. Retrieved from [Link]
- Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal. (2000). Journal of Neuroscience, 20(18), 6929-6937.
- Glycogen Synthase Kinase 3β-Mediated Apoptosis of Primary Cortical Astrocytes Involves Inhibition of Nuclear Factor κB Signaling. (2005). Molecular and Cellular Biology, 25(6), 2239-2250.
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Effects of SRC and IKKβ Kinase Inhibition in Ischemic Factors Modeling In Vitro and In Vivo | MDPI [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Glycogen Synthase Kinase 3β-Mediated Apoptosis of Primary Cortical Astrocytes Involves Inhibition of Nuclear Factor κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
- 9. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 15. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies | Publicación [silice.csic.es]
- 16. The emerging role of mixed lineage kinase 3 (MLK3) and its potential as a target for neurodegenerative diseases therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effect of Kinase Inhibition in Ischemic Factor Modeling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol in Modern Drug Discovery
Introduction: The Rise of the 6-Azaindole Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the prominence of privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across a range of biological targets. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, system has emerged as one such critical scaffold. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of numerous clinical candidates and approved drugs. This application note delves into the synthesis and utility of a key intermediate, (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a versatile building block for the synthesis of complex drug molecules, with a particular focus on its application in the development of potent epigenetic modulators.
The 6-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C6-H group. This substitution significantly alters the electronic distribution and physicochemical properties of the molecule, often leading to improved solubility, metabolic stability, and target engagement.[1] Consequently, this scaffold is a recurring motif in a variety of therapeutic areas, including oncology and virology.[2] The strategic placement of a methoxy group at the 5-position and a hydroxymethyl group at the 2-position of the 6-azaindole core, as in this compound, provides synthetic handles for further molecular elaboration, making it an invaluable intermediate for drug discovery programs. This compound is particularly relevant in the synthesis of small molecules targeting enzymes such as kinases and, more recently, epigenetic targets like Lysine-Specific Demethylase 1 (LSD1).[3][4]
Core Synthesis Protocol: From 5-Methoxy-6-azaindole to a Key Synthetic Intermediate
The synthesis of this compound is a critical first step in its utilization as a drug intermediate. The following two-step protocol outlines a reliable and scalable method starting from the commercially available 5-methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-6-azaindole).
Step 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds.[4][5] The electron-donating nature of the methoxy group and the pyrrole ring directs the formylation to the C2 position.
Reaction Scheme:
A schematic of the Vilsmeier-Haack formylation reaction.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 5 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl3, 1.5 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
The product, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired aldehyde.
Causality Behind Experimental Choices: The initial formation of the Vilsmeier reagent at 0 °C is crucial to control the exothermic reaction. The subsequent heating of the reaction mixture is necessary to drive the electrophilic substitution on the moderately reactive 6-azaindole ring. A basic workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.
Step 2: Reduction of the Aldehyde to the Corresponding Alcohol
The reduction of the 2-formyl group to a hydroxymethyl group is readily achieved using a mild reducing agent such as sodium borohydride (NaBH4).[6]
Reaction Scheme:
A schematic of the reduction of the aldehyde to an alcohol.
Protocol:
-
Suspend 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (1 equivalent) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices: Sodium borohydride is a selective and mild reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups. The use of methanol as a solvent facilitates the reaction and the subsequent workup. Portion-wise addition of NaBH4 at low temperature is a safety measure to control the exothermic reaction and hydrogen gas evolution.
Application in Drug Synthesis: A Case Study in the Development of a Potent LSD1 Inhibitor
The utility of this compound as a drug intermediate can be exemplified by its potential role in the synthesis of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic enzyme implicated in the development and progression of various cancers, making it an attractive therapeutic target.[3][4] A recently discovered class of potent pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, such as compound 46 (LSD1-UM-109), showcases the importance of the 5-methoxy-6-azaindole scaffold.[3]
Synthetic Workflow for a Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitor
The following workflow outlines the key synthetic transformations to construct a potent LSD1 inhibitor, starting from our key intermediate, this compound.
A workflow for the synthesis of a potent LSD1 inhibitor.
Protocol for the Synthesis of a Representative LSD1 Inhibitor
Step 1: Chlorination of the Alcohol
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl2, 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Step 2: N-Alkylation with a Substituted Piperidine
-
Dissolve the chlorinated intermediate (1 equivalent) and the desired substituted piperidine (1.1 equivalents) in a polar aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the coupled intermediate.
Step 3: Suzuki Coupling to Introduce the Aryl Moiety
-
To a reaction vessel, add the coupled intermediate (1 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 6-12 hours.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | POCl3, DMF | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | 70-85 |
| 2 | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | NaBH4, Methanol | This compound | 85-95 |
| 3 | This compound | SOCl2 | 2-(Chloromethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine | 80-90 |
| 4 | 2-(Chloromethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine | Substituted Piperidine, DIPEA | Coupled Intermediate | 60-75 |
| 5 | Coupled Intermediate | Aryl Boronic Acid, Pd(PPh3)4, K2CO3 | Final LSD1 Inhibitor | 50-70 |
Conclusion
This compound is a strategically important intermediate in contemporary drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. The presence of two distinct functional handles—the hydroxymethyl group and the 6-azaindole nitrogen—allows for diverse and controlled chemical modifications. As demonstrated in the context of LSD1 inhibitor synthesis, this building block provides a robust platform for the construction of complex and highly potent therapeutic agents. The protocols and insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their quest for novel medicines.
References
-
Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
TheraIndx (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
- 1. 17288-43-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrrolo[2,3-b]pyridine Derivatives
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing the Suzuki-Miyaura cross-coupling reaction with pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8][9][10][11] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies to facilitate the synthesis of complex molecules based on the 7-azaindole core.
Introduction: The Significance of Pyrrolo[2,3-b]pyridines and the Suzuki-Miyaura Reaction
The pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a critical pharmacophore in a multitude of clinically relevant molecules. Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a focal point in the design of inhibitors for various protein kinases.[2] Consequently, robust and versatile methods for its functionalization are in high demand.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful tools for creating C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7][8][10][12] Its advantages include mild reaction conditions, broad functional group compatibility, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[7][9][13] When applied to the 7-azaindole scaffold, this reaction allows for the strategic introduction of aryl, heteroaryl, or vinyl substituents at various positions, enabling extensive structure-activity relationship (SAR) studies.[3]
However, the presence of the nitrogen-rich heterocyclic system in 7-azaindole can present challenges, such as catalyst inhibition or competing side reactions.[14][15][16] This guide aims to provide a clear understanding of the reaction mechanism and a set of optimized protocols to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][12][17][18] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the halo-pyrrolo[2,3-b]pyridine. This is often the rate-determining step and results in a Pd(II) complex.[12][18] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[13]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17][18][19] The choice of base is critical and can significantly influence the reaction rate and outcome.
-
Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling to form the new C-C bond and the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[12][17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: C5-Arylation of a Halogenated Pyrrolo[2,3-b]pyridine
This section provides a general, yet detailed, protocol for the Suzuki-Miyaura coupling of a C5-bromo-pyrrolo[2,3-b]pyridine with a generic arylboronic acid. This position is frequently targeted for modification in drug discovery programs.[20]
Reagent and Catalyst Selection
The success of the coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For nitrogen-containing heterocycles like 7-azaindole, specific combinations are often required to overcome potential catalyst inhibition.
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[21] PdCl₂(dppf) is a stable, air-tolerant precatalyst that is often effective for heteroaryl couplings.[7][9] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands like SPhos and XPhos accelerate reductive elimination and are effective for coupling challenging substrates, including heteroaryl chlorides.[22] P(t-Bu)₃ is also highly active.[19] PPh₃ is a more traditional ligand, often used with Pd(PPh₃)₄.[23] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[19] K₃PO₄ is a stronger base often used for less reactive substrates.[15] K₂CO₃ is a standard, effective base for many Suzuki couplings.[23][24] |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[17][24] Dioxane is a common choice due to its ability to dissolve a wide range of organic substrates and its suitable boiling point.[25][26] |
| Boron Reagent | Arylboronic Acid, Arylboronic Ester | Boronic acids are the most common coupling partners. Pinacol esters (Bpin) are often used for their stability and can be synthesized when the corresponding boronic acid is unstable.[27][28] |
Step-by-Step Procedure
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
SPhos (0.02-0.10 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
In a separate vial, under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration of the limiting reagent).
-
Add the catalyst/ligand mixture to the reaction flask.
-
Purge the resulting mixture with the inert gas for an additional 10-15 minutes.[28]
Reaction Execution and Monitoring:
-
Immerse the sealed reaction vessel in a preheated oil bath at 80-110 °C.[17][25]
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[17]
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C5-aryl-pyrrolo[2,3-b]pyridine.[17]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid (protodeborylation). 4. Catalyst inhibition by the nitrogen heterocycle. | 1. Use a fresh batch of catalyst/ligand. Consider using a pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[21] 4. Switch to a more robust ligand system (e.g., Buchwald ligands like SPhos).[14][22] Increase catalyst loading. |
| Protodeborylation | Boronic acid is sensitive to heat, acid, or base, leading to the replacement of the boronic acid group with hydrogen. | Use milder reaction conditions (lower temperature). Use a different base (e.g., KF instead of stronger carbonates).[19] Use a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species can catalyze the coupling of two boronic acid molecules.[21] | Rigorously degas the reaction mixture. Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. |
| Formation of Byproducts | Competing reactions, such as direct arylation or decomposition of starting materials. | Optimize reaction temperature and time. Screen different solvent/base combinations. Ensure the purity of starting materials. |
| Difficult Purification | Product co-elutes with byproducts or residual starting materials. | Optimize the chromatography conditions (different solvent system, different stationary phase). Consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of the pharmaceutically important pyrrolo[2,3-b]pyridine scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse array of derivatives for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a robust starting point for achieving high yields and purity in these critical transformations.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Ingoglia, B. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Ingoglia, B. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
-
Ingoglia, B. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Available from: [Link]
-
Eureka. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester. Available from: [Link]
-
ResearchGate. Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2021). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
ACS Green Chemistry. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Available from: [Link]
-
ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). Available from: [Link]
-
National Institutes of Health. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2018). Available from: [Link]
-
ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. (2023). Available from: [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2013). Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available from: [Link]
-
PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Available from: [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Available from: [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Available from: [Link]
-
PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018). Available from: [Link]
-
ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2024). Available from: [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2019). Available from: [Link]
-
Bioorganic & Medicinal Chemistry. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). Available from: [Link]
-
PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. (2013). Available from: [Link]
-
MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). Available from: [Link]
-
ResearchGate. Synthetic route for a series of novel pyrrolo[2,3‐b]pyridine... (2020). Available from: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). Available from: [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2021). Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]
-
Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (2016). Available from: [Link]
-
RSC Publishing. Synthesis of azepino[4,5-b]indoles and benzo[f][8][17]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. (2023). Available from: [Link]
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. thieme-connect.com [thieme-connect.com]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. atlanchimpharma.com [atlanchimpharma.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]
- 28. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrrolopyridine scaffolds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address challenges you may encounter during your experiments, ensuring scientific integrity and improving your synthetic yield.
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C2 position of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine (also known as 5-methoxy-6-azaindole) core.
-
Reduction of the Aldehyde: Conversion of the resulting aldehyde to the corresponding primary alcohol.
This guide is structured around this common synthetic route to provide targeted and practical solutions.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Part 1: Vilsmeier-Haack Formylation
Question 1: I am getting a low yield or no product during the Vilsmeier-Haack formylation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the Vilsmeier-Haack reaction are a common issue, often stemming from the quality of reagents, reaction conditions, or the inherent reactivity of the substrate. The electron-deficient nature of the pyridine ring in azaindoles can make them less reactive than simple indoles in electrophilic substitutions.[1]
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.
In-depth Explanation & Protocol Insights:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] This electrophile is sensitive to moisture. Ensure both POCl₃ and DMF are anhydrous. It is recommended to use freshly opened bottles of reagents or to properly dry them before use.
-
Reaction Temperature: The formylation of electron-rich heterocycles can often be performed at low temperatures. However, due to the electron-withdrawing nature of the pyridine nitrogen in the azaindole system, a higher temperature may be required to drive the reaction to completion. A general procedure involves adding POCl₃ to DMF at 0°C, followed by the addition of the azaindole and allowing the reaction to warm to room temperature or gently heating.[3]
-
Work-up Procedure: The initial product of the electrophilic attack is an iminium salt, which needs to be hydrolyzed to the aldehyde during the work-up.[2] This is typically achieved by quenching the reaction mixture with ice-water and then basifying with a base like sodium carbonate or sodium hydroxide until the solution is alkaline. Incomplete hydrolysis can be a source of low yield.
Question 2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. What are the possible side products and how can I improve the regioselectivity?
Answer:
While the Vilsmeier-Haack reaction is generally regioselective for the C2 position of the pyrrolo[2,3-c]pyridine ring system due to the directing effect of the pyrrole nitrogen, side reactions can occur.
Potential Side Reactions and Solutions:
| Side Product | Plausible Cause | Troubleshooting Strategy |
| Di-formylated product | Excess Vilsmeier reagent or harsh reaction conditions. | Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Maintain a controlled reaction temperature. |
| Formylation at other positions | While less common, formylation at the C3 position or on the pyridine ring can occur under forcing conditions. | Adhere to milder reaction conditions (lower temperature and shorter reaction time). |
| Decomposition of starting material | Prolonged exposure to high temperatures or strong acidic conditions generated during the reaction. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Part 2: Reduction of the Aldehyde
Question 3: My reduction of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)carbaldehyde with sodium borohydride (NaBH₄) is incomplete or slow. How can I improve the yield of the alcohol?
Answer:
Sodium borohydride is a mild and selective reducing agent suitable for converting aldehydes to alcohols.[4] Incomplete reduction is often related to reagent stoichiometry, solvent choice, or reaction time.
Troubleshooting Workflow for Aldehyde Reduction:
Sources
Technical Support Guide: (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS: 17288-43-6)
Welcome to the technical support center for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this critical synthetic building block. As an intermediate used in the synthesis of novel drug candidates, particularly for neurological disorders and cancer therapy, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on both chemical principles and established laboratory best practices.
Core Stability and Storage Data
Proper storage is the first line of defense against chemical degradation. The stability of this compound is influenced by temperature, atmosphere, and light. Below is a summary of its key properties and recommended storage conditions derived from supplier data sheets and chemical safety information.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 17288-43-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Boiling Point | 403.3±40.0 °C (Predicted) | [1] |
| Density | 1.340±0.06 g/cm³ (Predicted) |[1] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Compound | In Solution (e.g., DMSO) | Rationale & Causality |
|---|---|---|---|
| Temperature | Long-term: -20°C.[2] Short-term: 2-8°C.[1] | Long-term: -80°C.[2] Short-term: -20°C. | Lowering the temperature significantly reduces the rate of potential degradation reactions. While some suppliers ship at room temperature for short durations, long-term stability requires cold storage.[2][3] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Overlay aliquots with an inert gas before sealing and freezing. | The pyrrolopyridine core can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Container | Tightly sealed, amber glass vial. | Tightly sealed, single-use cryovials. | Protects from light, which can catalyze degradation, and prevents moisture ingress.[4][5] Avoiding repeated freeze-thaw cycles by using aliquots is critical for maintaining solution integrity.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids.[4][6] | Aqueous buffers with reactive components, strong acids/bases. | Avoid contact with strong oxidizers to prevent unwanted chemical reactions.[4][6] The compound's stability in various buffer systems should be empirically determined. |
Troubleshooting Guide: Experimental Inconsistencies
This section addresses common problems encountered during experimentation, tracing them back to potential root causes related to compound stability and handling.
Q1: I'm seeing inconsistent results in my assays (e.g., loss of potency, variable IC50 values) using a previously prepared stock solution. What could be the cause?
This is a frequent and critical issue. The root cause is often a decline in the effective concentration of the active compound due to degradation.
-
Possible Cause A: Compound Degradation from Improper Storage.
-
Why it happens: Storing solutions at -20°C instead of -80°C, repeated freeze-thaw cycles, or failure to use an inert atmosphere can lead to gradual degradation.[2] Each freeze-thaw cycle can introduce moisture and oxygen, accelerating the breakdown of the compound.
-
Solution:
-
Discard the suspect stock solution.
-
Prepare a fresh stock solution from the solid material following the detailed protocol in Section 4.
-
Crucially, aliquot the new stock into single-use vials to eliminate freeze-thaw cycles.
-
For long-term storage, place aliquots at -80°C.
-
-
-
Possible Cause B: Solvent-Mediated Degradation.
-
Why it happens: While DMSO is a common and generally stable solvent, using non-anhydrous DMSO can introduce water, potentially leading to hydrolysis over extended periods. Furthermore, the stability in protic solvents like methanol or ethanol is often lower than in aprotic solvents like DMSO or DMF.
-
Solution:
-
Always use high-purity, anhydrous-grade solvents for preparing stock solutions.
-
If experiments require aqueous buffers, prepare dilutions from the DMSO stock immediately before use. Do not store the compound in aqueous solutions for extended periods unless stability has been validated.
-
-
-
Recommended Action: Purity Verification.
-
If you have access to analytical instrumentation, verify the purity of the suspect stock solution and the solid material using LC-MS or HPLC. This provides definitive evidence of degradation (e.g., appearance of new peaks, reduction in the main peak area).
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Q2: My compound won't fully dissolve, or it precipitates out of solution when I make dilutions. How can I fix this?
-
Possible Cause A: Incorrect Solvent Choice or Insufficient Volume.
-
Why it happens: While highly soluble in DMSO, the compound's solubility in other organic solvents or aqueous buffers is likely much lower. Attempting to make a highly concentrated stock in a suboptimal solvent will fail.
-
Solution:
-
Primary Stock: Use anhydrous DMSO for the highest concentration primary stock solution (e.g., 10-50 mM). Gentle warming (to 30-40°C) and vortexing can aid dissolution.
-
Aqueous Dilutions: When diluting into aqueous buffers for assays, add the DMSO stock to the buffer dropwise while vortexing. This "shock dilution" can sometimes cause precipitation. To mitigate this, ensure the final concentration of DMSO in the assay is low (typically <0.5%) and that the final compound concentration does not exceed its aqueous solubility limit.
-
-
-
Possible Cause B: "Salting Out" or pH Effects.
-
Why it happens: The compound contains basic nitrogen atoms (on the pyridine and pyrrole rings). In buffers with high salt concentrations or a pH that causes protonation, the compound's solubility can change dramatically, often leading to precipitation.
-
Solution:
-
Perform a small-scale solubility test in your final assay buffer before preparing large volumes.
-
If precipitation occurs, consider adjusting the buffer composition or pH, if the experimental design allows.
-
Alternatively, introduce a solubilizing agent like a small percentage of Tween-20 or other non-ionic detergents to the assay buffer.
-
-
Frequently Asked Questions (FAQs)
Q: What are the definitive long-term storage conditions for the solid compound? A: For long-term storage (months to years), the solid compound should be stored at -20°C in a tightly sealed, amber vial under a dry, inert atmosphere (argon or nitrogen).[2]
Q: How should I prepare a stock solution and what solvents are best? A: The recommended solvent for primary stock solutions is anhydrous dimethyl sulfoxide (DMSO) . This aprotic solvent provides good solubility and stability. A detailed step-by-step protocol for preparing a 10 mM stock solution is provided in Section 4. Avoid using protic solvents like methanol for long-term storage unless stability has been verified.[7]
Q: How stable is this compound in DMSO solution? A: When prepared with anhydrous DMSO, aliquoted into single-use vials, blanketed with an inert gas, and stored at -80°C , the solution is expected to be stable for at least 6 months.[2] Stability is significantly reduced by moisture, repeated freeze-thaw cycles, and storage at higher temperatures (-20°C or 4°C).
Q: What are the main chemical incompatibilities I should be aware of during synthesis or handling? A: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[4][6] The pyrrolopyridine nucleus can be sensitive to harsh acidic or basic conditions, which may lead to decomposition.[8]
Q: What are the primary safety precautions for handling this compound? A: Handle this compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust and direct contact with skin and eyes.[3][4] Wash hands thoroughly after handling.[4]
Experimental Protocol: Preparation and Storage of a 10 mM Stock Solution
This protocol describes a self-validating system for preparing a high-quality stock solution.
Materials:
-
This compound (MW: 178.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial for dissolution
-
Sterile single-use cryovials for aliquots
-
Source of dry Argon or Nitrogen gas
Procedure:
-
Pre-Weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: On a calibrated analytical balance, carefully weigh out approximately 2.0 mg of the compound into a clean, tared amber glass vial. Record the exact weight (e.g., 2.14 mg).
-
Solvent Calculation: Calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Weight (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example: For 2.14 mg (0.00214 g): Volume (L) = [0.00214 g / 178.19 g/mol ] / 0.010 mol/L = 0.00120 L = 1.20 mL
-
-
Dissolution: Add the calculated volume (1.20 mL in the example) of anhydrous DMSO to the vial containing the solid. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquoting and Inerting: Immediately dispense the solution into appropriately sized, single-use cryovials (e.g., 100 µL aliquots). Before capping each vial, gently flush the headspace with dry argon or nitrogen gas for 5-10 seconds. Seal tightly.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Place the labeled aliquots in a freezer box and store at -80°C for long-term use.
References
-
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol Safety Data Sheet. AK Scientific, Inc.
-
(5-METHOXY-1H-PYRROLO[3,2-B]PYRIDIN-2-YL)METHANOL Chemical Safety Data Sheet. ChemicalBook.
-
(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate) Safety Data Sheet. ChemScene.
-
This compound Product Page. MySkinRecipes.
-
(2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. Fisher Scientific.
-
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Safety Data Sheet. Angene Chemical.
-
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Product Page. Cusabio.
- Methanol Safety Data Sheet.
-
(1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL Information. Guidechem.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
Sources
- 1. This compound [myskinrecipes.com]
- 2. cusabio.com [cusabio.com]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.dk [fishersci.dk]
- 7. methanex.com [methanex.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
An In-Depth Guide to Overcoming Solubility Challenges for Researchers
Welcome to the technical support guide for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS No. 17288-43-6). This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubilization of this valuable heterocyclic building block. Due to its complex structure, featuring both hydrogen-bond donors and acceptors alongside a fused aromatic system, achieving consistent and effective dissolution can be challenging.
This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible results in your downstream applications, from screening assays to synthetic chemistry.
Understanding the Molecule: A Structural Approach to Solubility
The solubility behavior of this compound is dictated by its key structural features. A clear understanding of these functional groups is the first step in designing an effective solubilization strategy.
-
Pyrrolo[2,3-c]pyridine Core: This 6-azaindole scaffold is largely aromatic and hydrophobic. However, the nitrogen atom in the pyridine ring (N6) is basic and can act as a hydrogen bond acceptor or be protonated to form a more soluble salt. The replacement of a carbon atom with nitrogen in the indole ring generally leads to an enhancement in aqueous solubility compared to the parent indole.[1][2]
-
Methanol Group (-CH₂OH): The primary alcohol is a polar group capable of acting as both a hydrogen bond donor and acceptor, which can improve solubility in protic solvents.
-
Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor.
-
Pyrrole N-H: The proton on the pyrrole nitrogen is weakly acidic and can act as a hydrogen bond donor.
This combination of a basic nitrogen center, hydrogen-bonding groups, and a planar aromatic system suggests that solubility will be highly dependent on solvent choice and, critically, on the pH of the medium.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound has precipitated out of my aqueous buffer. What are the first steps I should take?
A1: Precipitation in aqueous buffers is a common issue, often related to pH and concentration.
-
Immediate Action 1: pH Adjustment. The pyridine nitrogen in the core structure is basic. Lowering the pH of your buffer will protonate this nitrogen, forming a pyridinium salt. These salts are typically much more soluble in aqueous media than the free base.[3][4] We recommend a systematic titration with dilute HCl (e.g., 0.1 M) while monitoring for re-dissolution to find the optimal pH. Be aware that extreme pH values may affect your compound's stability or downstream biological assays.
-
Immediate Action 2: Gentle Heating & Sonication. Briefly warming the solution (e.g., to 37-40°C) can increase the rate and extent of dissolution.[3] Pair this with sonication to break down particle agglomerates and enhance solvent interaction with the solid material.[3] Always verify the stability of your compound at elevated temperatures before proceeding.
-
Immediate Action 3: Dilution. If your experimental parameters permit, diluting the solution to a concentration below its saturation point is the simplest way to resolve precipitation.
Q2: I am struggling to prepare a concentrated stock solution (>10 mM) in common organic solvents like Methanol or Acetone.
A2: While the compound has polar groups, the planar, fused-ring system can lead to strong crystal lattice energy, making it difficult to dissolve even in organic solvents, a known challenge for some azaindole derivatives.[1]
-
Recommended Solvents: For high-concentration stocks, start with highly polar, aprotic solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended primary choices for creating concentrated stock solutions of poorly soluble, drug-like molecules.
-
Co-Solvent Systems: If DMSO or DMF are not suitable for your experiment, a co-solvent strategy is highly effective.[5][6][7] A co-solvent disrupts the solvent's self-association (like the strong hydrogen-bonding network in water) and reduces the interfacial tension between the compound and the solvent.[5]
-
Protocol: Try a binary mixture. For example, start with a 1:1 mixture of a strong organic solvent and a less polar "anti-solvent." A good starting point for aqueous applications could be a mixture of DMSO and PBS, or for organic reactions, a mixture of THF and hexane.
-
Q3: My compound dissolves initially but then crashes out over time or upon freeze-thaw cycles. How can I improve the stability of my stock solution?
A3: This indicates that you have prepared a supersaturated solution, which is thermodynamically unstable.
-
Solution 1: Reduce Concentration. The most straightforward solution is to prepare and store your stock at a lower, more stable concentration. Determine the thermodynamic solubility by adding your compound to the solvent until a persistent solid is observed after extended stirring (>24 hours). Prepare your stock at a concentration at or below this limit.
-
Solution 2: Use a Co-Solvent. As mentioned in A2, co-solvents can enhance the stability of solutions.[6] For aqueous stocks, adding a small percentage of an organic co-solvent like ethanol or propylene glycol can improve stability.[6][8]
-
Solution 3: pH Control. For aqueous stocks, ensuring the pH is maintained in a range where the compound is in its more soluble, ionized (protonated) form is critical for long-term stability. Buffer your solution appropriately.
Data & Protocols
Table 1: Recommended Solvent Systems & Handling
| Solvent/System | Use Case | Concentration Range (Typical) | Rationale & Expert Notes |
| DMSO | Primary stock solution for biological assays | 10 - 50 mM | Excellent solvating power for diverse structures. Ensure use of anhydrous grade and store under inert gas to prevent oxidation. |
| DMF | Alternative primary stock for synthesis/assays | 10 - 50 mM | Similar to DMSO. Can be more easily removed under vacuum than DMSO if needed post-reaction. |
| Methanol | Intermediate dilutions, some direct assays | 1 - 5 mM | Good for polar compounds, but may be insufficient for high concentrations due to the hydrophobic core. |
| Ethanol | Intermediate dilutions, formulations | 1 - 5 mM | A less toxic alternative to methanol for many applications.[5] |
| Aqueous Buffer (pH < 6.0) | Direct use in aqueous assays | < 1 mM (highly dependent on pH) | Exploits the basicity of the pyridine nitrogen. Solubility increases significantly as pH drops.[3][4] |
| Co-Solvent (e.g., DMSO/Water) | Aqueous assays requiring higher concentrations | Variable (e.g., <5% DMSO) | Balances solubility and biocompatibility. The organic co-solvent helps solvate the hydrophobic core.[5][6] |
Protocol 1: Systematic Solubility Assessment Workflow
This protocol provides a step-by-step method to efficiently determine the best solvent for your needs.
-
Preparation: Aliquot a small, precise amount of the compound (e.g., 1 mg) into several glass vials.
-
Initial Solvent Screen: To separate vials, add a measured volume (e.g., 100 µL) of primary solvents (DMSO, DMF, Methanol, Water).
-
Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe for dissolution. If undissolved, sonicate for 5-10 minutes.
-
Heating: If the compound remains insoluble, gently warm the vial to ~40°C for 10-15 minutes and vortex again. Note any changes.
-
pH Modification (for aqueous trials): If insoluble in water, create a new sample and add a buffered solution (e.g., pH 5.0 citrate buffer). If still insoluble, titrate with 0.1 M HCl, checking for dissolution after each addition.
-
Co-Solvent Testing: If solubility is poor in the desired final solvent (e.g., water), take the concentrated DMSO stock from step 2 and perform serial dilutions into the aqueous buffer to determine the maximum tolerable percentage of co-solvent before precipitation occurs.
-
Documentation: Record results in a table, noting conditions (solvent, temp, pH) and outcomes (e.g., "Soluble at 10 mg/mL," "Soluble with heat," "Insoluble").
Visualizing the Process
Diagram 1: Chemical Structure & Solubility Features
This diagram highlights the key functional groups of this compound that influence its solubility characteristics.
Caption: Key functional groups influencing solubility.
Diagram 2: Troubleshooting Workflow for Dissolution
This flowchart provides a logical, step-by-step decision-making process for researchers facing solubility issues with the title compound.
Caption: A decision workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
-
What is the predicted pKa of this compound? While experimental data is not readily available, the pyridine nitrogen imparts a basic character. The pKa of the conjugate acid is likely to be in the range of 4-6, similar to other azaindoles. This is the basis for the strategy of increasing solubility by lowering the pH.
-
Can I use surfactants like Tween-80 or SDS to improve solubility? Yes, for certain applications like dissolution testing or formulation, surfactants can be very effective.[9] They form micelles that can encapsulate poorly soluble compounds.[9] However, be aware that surfactants can interfere with many biological assays (e.g., by denaturing proteins or disrupting cell membranes). This approach should be used with caution and validated for your specific application.
-
Is this compound light-sensitive or prone to degradation in solution? Pyrrolopyridine derivatives can be sensitive to oxidation and light over time. It is best practice to store stock solutions frozen at -20°C or -80°C, protected from light, and in tightly sealed vials to minimize exposure to air and moisture. For aqueous solutions, using freshly prepared buffers and storing for minimal time is recommended.
-
Why is this 6-azaindole derivative better than a standard indole for my research? The nitrogen atom in the pyridine ring serves two main purposes. First, it often enhances aqueous solubility compared to its direct indole counterpart.[1][2] Second, it provides an additional hydrogen bond acceptor site, which can be critical for molecular recognition and binding to biological targets like kinases.[2]
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Nanjing Tech University. (2020).
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- PMC - PubMed Central.
- PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharm Dev Technol., 14(2), 185-92.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- PMC. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- BenchChem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine.
- ChemicalBook. 7-Azaindole CAS#: 271-63-6.
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Reddit. (2024). Removing Pyridine : r/chemistry.
- NIH.
- ECHEMI. How to remove pyridine substances in the product?.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
- MySkinRecipes. This compound.
- AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling for Pyrrolopyridine Synthesis
Introduction
Welcome to the technical support center for the synthesis of pyrrolopyridines via Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cross-coupling reaction and may encounter challenges in achieving optimal results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanism and the rationale behind troubleshooting strategies. This resource is built on a foundation of scientific literature and practical field experience to ensure you can confidently navigate the complexities of your synthesis.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, the synthesis of electron-rich and sterically hindered heterocyclic systems like pyrrolopyridines can present unique challenges. This guide will address common issues such as low yield, incomplete conversion, and side product formation, providing a structured approach to optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my starting materials. What are the most common causes and how can I address them?
Low or no conversion in a Buchwald-Hartwig reaction is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.[2][3]
A1: Troubleshooting Low Conversion
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly deoxygenated. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes prior to use. All reaction setup should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[2]
-
Ligand Degradation: Phosphine-based ligands are also susceptible to oxidation. Store ligands under an inert atmosphere and use freshly opened bottles whenever possible.
-
Improper Pre-catalyst Activation: Many modern Buchwald-Hartwig reactions utilize air-stable palladium pre-catalysts that require in-situ activation to the active Pd(0) species.[4][5] Ensure your reaction conditions (temperature, base) are suitable for this activation step. Using a pre-catalyst is generally more reliable than generating the active species from sources like Pd(OAc)2.[6]
-
-
Substrate-Related Issues: The nature of your specific pyrrolopyridine precursor and amine coupling partner can significantly impact reactivity.
-
Halide Reactivity: The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[5] However, in Buchwald-Hartwig reactions, aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide formed.[5][7] If you are using an aryl chloride, a more electron-rich and sterically bulky ligand may be required to facilitate the oxidative addition step.[2][6]
-
Steric Hindrance: Significant steric bulk around the reacting centers (both the pyrrolopyridine and the amine) can hinder the approach of the catalyst and the coupling partners. In such cases, switching to a more sterically demanding ligand like XPhos or RuPhos may be beneficial.[2]
-
-
Incorrect Base or Solvent Choice: The base and solvent play crucial roles in the catalytic cycle.[8][9]
-
Base Strength: The base is required to deprotonate the amine, making it a more potent nucleophile. A common and effective base is sodium tert-butoxide (NaOtBu).[5] However, for sensitive substrates, a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might be necessary to minimize side reactions.[10]
-
Solvent Polarity: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle. Aprotic polar solvents like toluene, dioxane, and THF are commonly used.[5] The choice of solvent can influence the solubility of the catalyst and the rate of reaction.
-
Troubleshooting Workflow for Low Conversion
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Common side products in multi-step synthesis of polyheterocyclic pyrrolo-pyridines
A Guide to Troubleshooting Common Side Products in Multi-Step Syntheses
Introduction
The synthesis of polyheterocyclic pyrrolo-pyridines, core scaffolds in numerous pharmacologically active compounds, presents a significant challenge for synthetic chemists.[1][2][3][4] These multi-step sequences often involve potent reagents and thermally sensitive intermediates, creating a landscape ripe for competing reactions and the formation of persistent, difficult-to-separate impurities. This guide is designed to serve as a technical resource for researchers in the field, providing field-proven insights into identifying, understanding, and mitigating the formation of common side products. By focusing on the causality behind these experimental challenges, we aim to equip scientists with the knowledge to troubleshoot effectively, optimize reaction conditions, and streamline purification processes.
Section 1: Issues in Electrophilic Cyclization Reactions
Electrophilic cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, are foundational methods for constructing the fused ring systems of pyrrolo-pyridines and their precursors.[5] However, the harsh acidic and dehydrating conditions can lead to predictable side reactions.
FAQ 1: My Bischler-Napieralski reaction is producing a significant styrene-like byproduct. What is happening and how can I prevent it?
Answer:
This is a classic and well-documented side reaction in the Bischler-Napieralski synthesis. The byproduct you are observing is almost certainly a styrene derivative formed via a retro-Ritter reaction .[5][6]
Causality: The Mechanism of Side Product Formation
The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate.[7] While this intermediate is poised for intramolecular electrophilic aromatic substitution to form your desired dihydroisoquinoline, it can also undergo elimination, especially if the resulting styrene is part of a conjugated system. This elimination pathway is the retro-Ritter reaction.[6][8]
Below is a diagram illustrating the main reaction pathway versus the competing side reaction.
Caption: Competing pathways in the Bischler-Napieralski reaction.
Troubleshooting and Mitigation Protocol:
If you suspect retro-Ritter byproduct formation, the following steps can help you diagnose and solve the issue.
Step 1: Diagnosis and Confirmation
-
Thin-Layer Chromatography (TLC): The styrene byproduct is typically less polar than your desired product. It will present as a separate spot with a higher Rf value.
-
Proton NMR (¹H NMR): Isolate the byproduct or analyze a crude sample. Look for characteristic signals of vinyl protons in the 5.0-7.0 ppm range.
-
LC-MS: Confirm the mass of the byproduct. It will correspond to the mass of your starting material minus the elements of the amide group that forms the nitrile.
Step 2: Mitigation Strategies
-
Strategy A: Shift the Equilibrium (Le Châtelier's Principle)
-
Protocol: Change your solvent to the nitrile corresponding to the eliminated fragment (e.g., acetonitrile if an acetyl amide was used). The excess nitrile in the solvent mixture shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[6][8]
-
-
Strategy B: Modify the Reagent to Avoid the Key Intermediate
-
Strategy C: Temperature Control
-
Protocol: Run the reaction at the lowest temperature that still allows for cyclization. While Bischler-Napieralski reactions often require heat, excessive temperatures can favor elimination. Experiment with refluxing in a lower-boiling solvent like toluene before moving to xylene.[6]
-
FAQ 2: My cyclization is yielding an unexpected isomer. Why did the ring close at the "wrong" position?
Answer:
The formation of an "abnormal" or unexpected regioisomer during Bischler-Napieralski or related cyclizations is often due to cyclization at an alternative, electronically favorable position, sometimes involving a spiro intermediate.[7][9]
Causality: Electronic Effects and Reagent Choice
This phenomenon is particularly prevalent when using strong dehydrating agents like phosphorus pentoxide (P₂O₅) with electron-rich aromatic rings.[7][9] The reaction can proceed through a mechanism where cyclization occurs at the ipso-carbon (the carbon already bearing a substituent), forming a spiro intermediate. This intermediate can then rearrange to give the "abnormal" product.[7]
Troubleshooting and Mitigation Protocol:
-
Re-evaluate Your Reagent: The choice of dehydrating agent is critical. P₂O₅ is known to promote the formation of these abnormal products.[7][9]
-
Confirm Structure Rigorously: Do not rely on mass spectrometry alone.
-
Protocol: Use 2D NMR techniques (COSY, HMBC, NOESY) to unambiguously determine the connectivity and substitution pattern of your product. This is essential to confirm which isomer you have formed.
-
-
Protecting Group Strategy: If an electron-donating group is activating an undesirable position, consider temporarily installing a bulky protecting group at that position to sterically hinder cyclization.
Section 2: Challenges in Cross-Coupling and Functionalization
Modern syntheses of pyrrolo-pyridines heavily rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and subsequent functional group manipulations. These steps are prone to their own unique side reactions.
FAQ 3: My Suzuki coupling on a di-halogenated pyrrolo-pyridine is giving me hydro-dehalogenation instead of the coupled product. What's going wrong?
Answer:
Hydro-dehalogenation (reduction of the C-X bond to a C-H bond) is a common side reaction in palladium-catalyzed cross-couplings. It often competes with the desired C-C bond formation, especially with electron-rich or sterically hindered substrates.
Causality: Competing Catalytic Cycles
The issue often arises from an imbalance in the rates of the key steps in the catalytic cycle. If the reductive elimination step (forming the C-C bond) is slow, the organopalladium intermediate has more time to undergo side reactions. One such pathway involves reaction with trace water, base, or other proton sources, leading to protonolysis and regeneration of the Pd(0) catalyst, with a net result of hydro-dehalogenation. In some cases, oxidative addition of palladium occurs preferentially at one site, but subsequent side reactions prevent the desired coupling.[1]
Troubleshooting and Mitigation Protocol:
-
Rigorous Control of Reaction Atmosphere:
-
Protocol: Ensure all reagents and solvents are scrupulously dried and degassed. Use a high-quality inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction. Remove any trace oxygen, which can degrade catalysts and promote side reactions.
-
-
Ligand and Catalyst Screening: The choice of ligand is paramount.
-
Protocol: Screen a panel of phosphine ligands. Ligands that promote fast reductive elimination can outcompete the dehalogenation pathway. For example, if a less active catalyst like Pd(PPh₃)₄ is failing, switch to a more active, bulky electron-rich ligand system like RuPhos or XPhos with a suitable palladium precatalyst (e.g., a G2 or G3 precatalyst).[1]
-
-
Base and Solvent Optimization:
-
Protocol: The choice of base can influence the reaction outcome. If a strong aqueous base (e.g., K₂CO₃ in water/dioxane) is causing issues, try switching to a non-aqueous base like CsF or K₃PO₄ in an anhydrous solvent like toluene or 2-MeTHF.
-
FAQ 4: The final SEM-deprotection of my pyrrole nitrogen is leading to a complex mixture and a mysterious new tricyclic product. What is this side product?
Answer:
Deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group from a pyrrole nitrogen can be challenging. The side products often arise from the release of formaldehyde during the deprotection, which can then react with your product.[1] A reported side reaction in the deprotection of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was the formation of a tricyclic eight-membered ring.[1]
Causality: Intramolecular Reaction with Formaldehyde
Under acidic or fluoride-mediated deprotection conditions, the SEM group breaks down to release formaldehyde. If your pyrrolo-pyridine scaffold has a suitably positioned nucleophile (like an amine at the 4-position), it can undergo an intramolecular Mannich-type reaction with the liberated formaldehyde, leading to the formation of a new ring system.
Caption: Side reaction pathway during SEM-deprotection.
Troubleshooting and Mitigation Protocol:
-
Use a Formaldehyde Scavenger:
-
Protocol: Include a scavenger in the deprotection reaction to trap the formaldehyde as it is formed. Common scavengers include 1,3-dimethoxybenzene or aniline derivatives. Add 2-3 equivalents of the scavenger to the reaction mixture before initiating deprotection.
-
-
Optimize Deprotection Conditions:
-
Protocol: If strong acid (like neat TFA) is causing problems, try milder conditions. A solution of TFA in DCM at 0 °C may be sufficient. Alternatively, explore fluoride-based deprotection using TBAF buffered with acetic acid to control the pH.
-
-
Alternative Protecting Group:
-
Protocol: If the SEM group proves consistently problematic, redesign the synthesis to use a protecting group that does not release reactive byproducts. A tosyl (Ts) or Boc group might be more suitable, although their removal conditions must also be compatible with the rest of the molecule.
-
Section 3: Purification and General Issues
Summary Table: Troubleshooting Purification
Even when side reactions are minimized, purification can be a major hurdle. The similar polarity of products and byproducts, coupled with the potential for degradation on silica gel, requires careful strategy.[10]
| Issue Observed | Potential Cause | Troubleshooting Suggestion |
| Poor separation during column chromatography | Co-eluting impurities with similar polarity. | Consider a multi-step purification: recrystallization followed by chromatography, or switch to a different stationary phase (e.g., reversed-phase C18 or neutral alumina).[10] |
| Product degradation or streaking on column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use neutral or basic alumina as the stationary phase.[10] |
| Difficulty with recrystallization ("oiling out") | Solvent choice is inappropriate, or the solution is supersaturated. | Screen a wider range of solvents. To prevent oiling out, use a more dilute solution and allow for slow cooling. Scratching the flask or seeding with a pure crystal can induce crystallization.[10] |
| Persistent impurities after multiple purifications | Formation of stable structural isomers. | Isomeric impurities can be exceptionally difficult to separate. High-Performance Liquid Chromatography (HPLC) may be required for effective separation.[10] |
| High levels of tar or insoluble polymer | High reaction temperatures or presence of oxygen leading to polymerization. | Reduce reaction temperature and ensure the reaction is run under a strict inert atmosphere. Tar formation can sometimes be mitigated by using catalysts that promote cleaner conversions.[11][12] |
References
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines - Semantic Scholar. [Link]
-
Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry - ResearchGate. [Link]
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing). [Link]
-
A. Reaction of aza-tryptamine compounds 1–4 in a Pictet-Spengler... - ResearchGate. [Link]
-
Synthesis of Aza-Quaternary Centers via Pictet–Spengler Reactions of Ketonitrones - pubs.rsc.org. [Link]
-
Synthesis of β‐carboline through Pictet‐Spengler reaction. - ResearchGate. [Link]
-
Mechanism in the formation of tar - ResearchGate. [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction | Organic Letters - ACS Publications. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
-
Tar formation in pyrolysis and gasification - TNO (Publications). [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3 - Thieme Connect. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. [Link]
-
Synthesis of carbazole via Graebe‐Ullmann reaction. - ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction - ACS Publications. [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Tar formation and evolution during biomass gasification: An experimental and theoretical study | Request PDF - ResearchGate. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf - Scribd. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]
-
Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis - MDPI. [Link]
-
Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine | The Journal of Physical Chemistry - ACS Publications. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]
-
One-Pot Synthesis of Pyrrolo[3,2-d]pyridazines and Pyrrole-2,3-diones via Zirconocene-Mediated Four-Component Coupling of Si-Tethered Diyne, Nitriles, and Azide | Organic Letters - ACS Publications. [Link]
-
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC - NIH. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. [Link]
-
Friedländer synthesis - Wikipedia. [Link]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.tno.nl [publications.tno.nl]
Validation & Comparative
Validating the Biological Activity of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. As a novel heterocyclic compound, its therapeutic potential is yet to be fully elucidated. The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules, including kinase inhibitors and receptor modulators.[1][2][3][4][5][6] This guide offers a structured, evidence-based approach to systematically characterize the bioactivity of this specific derivative, comparing its potential performance against established therapeutic agents.
Introduction: The Rationale for Investigation
This compound is a synthetic organic compound available for research purposes.[7][8] Its core structure, the pyrrolo[2,3-c]pyridine (also known as 6-azaindole), is of significant interest in medicinal chemistry due to its presence in molecules targeting a range of diseases.[6] Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, including FMS kinase, Lysine-Specific Demethylase 1 (LSD1), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer and inflammatory diseases.[1][2][4][9][10] Furthermore, related pyridine-containing structures have been identified as antagonists for transient receptor potential vanilloid 3 (TRPV3), suggesting a potential role in pain and inflammation modulation.[11]
Given the therapeutic precedent of the pyrrolopyridine core, a systematic validation of this compound's biological activity is warranted. This guide outlines a logical, multi-tiered experimental workflow designed to identify and characterize its potential as a kinase inhibitor, a common therapeutic mechanism for this class of compounds.
Experimental Design: A Phased Approach to Validation
The validation process is structured in a three-phase approach, beginning with broad screening and progressing to more specific mechanistic studies. This ensures a cost-effective and scientifically rigorous evaluation.
Phase 1: Broad Spectrum Kinase Profiling
The initial step is to determine if this compound exhibits any kinase inhibitory activity. A broad-panel kinase screen against a diverse set of human kinases is the most efficient method for this initial assessment.
Rationale: The pyrrolo[2,3-d]pyrimidine nucleus, structurally similar to our compound of interest, is a known deaza-isostere of adenine, the nitrogenous base of ATP.[3] This structural mimicry makes it a common scaffold for ATP-competitive kinase inhibitors.[3] A broad screen will rapidly identify potential kinase targets.
Phase 2: Dose-Response and Cellular Activity
Once a primary kinase target (or family) is identified, the next phase focuses on quantifying the potency and cellular efficacy of the compound.
Rationale: Establishing a dose-response relationship is crucial for determining the compound's potency (IC50). Furthermore, demonstrating activity in a cellular context confirms that the compound can penetrate cell membranes and engage its target in a more physiologically relevant environment.
Phase 3: Comparative Analysis and Mechanistic Studies
In the final phase, the activity of this compound is compared against known inhibitors of the identified target kinase. Further mechanistic studies will elucidate its mode of action.
Rationale: Benchmarking against established drugs provides a clear measure of the compound's potential. Mechanistic studies are essential to understand how the compound inhibits the kinase, which is critical for any future drug development efforts.
Methodology: Step-by-Step Protocols
The following are detailed protocols for the key experiments outlined in the experimental design.
Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Protocol:
-
Reagents:
-
Recombinant human kinase
-
Substrate peptide
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test compound and controls in DMSO.
-
In a 384-well plate, add the kinase and kinase buffer.
-
Add the test compound, positive control, or vehicle control to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect kinase activity using the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines known to be dependent on the target kinase.
Protocol:
-
Reagents:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound, positive control, or vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation and Comparison
The following table presents hypothetical data to illustrate how the performance of this compound could be compared against established kinase inhibitors. For this example, we will assume that the initial screen identified Fibroblast Growth Factor Receptor 1 (FGFR1) as a primary target. A known FGFR inhibitor, Infigratinib , will be used as a comparator.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular GI50 (nM) (MCF-7 Cells) |
| This compound | FGFR1 | 85 | 520 |
| Infigratinib (Positive Control) | FGFR1 | 1.1 | 19 |
| Staurosporine (Broad-Spectrum Control) | Pan-Kinase | 6 | 25 |
Interpretation:
In this hypothetical scenario, this compound demonstrates inhibitory activity against FGFR1, albeit with lower potency compared to the established drug Infigratinib. The cellular activity confirms its ability to affect cancer cell proliferation. While not as potent as the comparator, this initial data would justify further investigation and chemical optimization to improve its efficacy.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear overview of the validation process and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for validating biological activity.
Caption: Simplified FGFR signaling pathway and potential point of inhibition.
Conclusion and Future Directions
This guide presents a systematic and scientifically sound approach to validate the biological activity of this compound. The proposed workflow, from broad-based screening to detailed mechanistic studies, provides a robust framework for its initial characterization. The pyrrolopyridine scaffold holds significant promise in drug discovery, and a thorough investigation of this particular derivative is a worthwhile endeavor. Positive findings from this validation process would pave the way for lead optimization and further preclinical development.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gamal, M. I. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecular Diversity, 25(3), 1649–1660. [Link]
-
Perregaard, J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4837-4852. [Link]
-
TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Manfredini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(3), 233-254. [Link]
-
Wang, L., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12283. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2933. [Link]
-
Wikipedia. (n.d.). 5-MeO-pyr-T. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. Retrieved from [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed Central. [Link]
-
National Institutes of Health. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. This compound [myskinrecipes.com]
- 8. 17288-43-6|this compound|BLD Pharm [bldpharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors: Benchmarking (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol Against Clinical-Stage Alternatives
In the dynamic landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a pivotal therapeutic target in oncology and beyond. The overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive target for therapeutic intervention.[1][2] This guide provides a comprehensive comparison of various classes of LSD1 inhibitors, with a particular focus on contextualizing the potential of novel scaffolds, exemplified by (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, against established clinical-stage inhibitors.
The Central Role of LSD1 in Gene Regulation
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][4] The demethylation of H3K4, a mark associated with active enhancers, leads to transcriptional repression, while the demethylation of H3K9, a repressive mark, can result in gene activation. This dual functionality allows LSD1 to act as both a transcriptional co-repressor and co-activator, depending on the protein complex it is associated with.[5] Dysregulation of LSD1 activity is a hallmark of several cancers, where it contributes to aberrant gene expression, a block in cellular differentiation, and enhanced tumor cell survival.[6][7]
The Landscape of LSD1 Inhibitors: A Mechanistic Dichotomy
The development of LSD1 inhibitors has largely followed two distinct mechanistic paths: irreversible and reversible inhibition. This fundamental difference in their mode of action has profound implications for their pharmacological profiles, including potency, selectivity, and potential for off-target effects.
Irreversible LSD1 Inhibitors: The Tranylcypromine (TCP) Scaffold and its Progeny
The first generation of LSD1 inhibitors was built upon the scaffold of tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor that was serendipitously found to also inhibit LSD1.[5][8] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the enzyme's active site.[9] This irreversible binding leads to potent and sustained inhibition of LSD1 activity.
Several TCP-based inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of this class.[1][8][9][10][11]
-
Iadademstat (ORY-1001): A highly potent and selective irreversible inhibitor of LSD1.[12][13] It has shown promising clinical activity in patients with AML and SCLC.[14]
-
GSK2879552: An orally bioavailable irreversible inhibitor that has been evaluated in clinical trials for SCLC and AML.[15][16][17]
-
INCB059872: A potent and selective irreversible LSD1 inhibitor that has been investigated in clinical trials for various cancers, including myeloid leukemia.[6][7][18][19][20]
While potent, a key consideration for TCP-based inhibitors is their selectivity against the structurally related monoamine oxidases (MAO-A and MAO-B). Off-target inhibition of MAOs can lead to undesirable side effects. Consequently, significant medicinal chemistry efforts have been dedicated to designing TCP analogs with improved selectivity for LSD1.[21][22]
Reversible LSD1 Inhibitors: A New Wave of Targeted Therapy
In contrast to their irreversible counterparts, reversible LSD1 inhibitors do not form a covalent bond with the enzyme. This class of inhibitors offers the potential for a more favorable safety profile, as their effects can be more readily managed.
-
Pulrodemstat (CC-90011): A potent, selective, and orally active reversible inhibitor of LSD1.[23][24][25][26][27] It has demonstrated encouraging clinical activity in patients with advanced solid tumors.[24] The reversible mechanism of action may offer an advantage over irreversible inhibitors in terms of tolerability.[24]
-
SP-2509 (Seclidemstat): A potent and reversible LSD1 inhibitor that has been investigated in clinical trials.[28][29][30][31][32] It has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[32]
Benchmarking Inhibitor Performance: A Data-Driven Comparison
The selection of an optimal LSD1 inhibitor for research or therapeutic development hinges on a thorough evaluation of its performance characteristics. The following table summarizes key experimental data for prominent clinical-stage LSD1 inhibitors, providing a framework for comparison.
| Inhibitor | Class | Mechanism | IC50 (LSD1) | Selectivity over MAO-A/B | Key Cellular Effects | Clinical Status |
| Iadademstat (ORY-1001) | TCP-based | Irreversible | <20 nM[33] | High[13][34] | Induces differentiation and apoptosis in AML cells.[33] | Phase 2 |
| GSK2879552 | TCP-based | Irreversible | Ki,app of 1.7 µM[16] | Selective over MAO-A/B[35] | Inhibits proliferation of SCLC and AML cell lines.[15][36] | Phase 1[16] |
| INCB059872 | TCP-based | Irreversible | Potent (EC50 47-377 nM in SCLC lines)[19] | Selective[19] | Increases enhancer activity and gene expression.[18] | Phase 1/2[6] |
| Pulrodemstat (CC-90011) | Non-TCP | Reversible | 0.25 nM[27] | High (>60,000-fold vs MAO-A/B) | Induces differentiation in AML and SCLC cells.[26][27] | Phase 1[24][25] |
| SP-2509 (Seclidemstat) | Non-TCP | Reversible | 13 nM[29][30][31] | No activity against MAO-A/B[30][31] | Induces apoptosis and promotes autophagy.[30] | Phase 1/2[10] |
The Promise of Novel Scaffolds: The Case of this compound
While TCP and other established scaffolds have proven fruitful, the quest for novel chemical matter with improved drug-like properties continues. A hypothetical inhibitor like this compound, with its distinct pyrrolopyridine core, represents a departure from the well-trodden path.
The potential advantages of such a novel scaffold could include:
-
Improved Selectivity: A unique chemical structure may offer a different binding mode within the LSD1 active site, potentially leading to greater selectivity over other FAD-dependent enzymes.
-
Favorable Pharmacokinetics: Novel scaffolds can provide opportunities to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved oral bioavailability and dosing regimens.
-
Circumvention of Resistance: The emergence of resistance to existing therapies is a constant challenge in oncology. Novel inhibitors that bind to different sites or through different mechanisms may be effective against tumors that have developed resistance to TCP-based drugs.
To ascertain the true potential of a novel inhibitor like this compound, a rigorous experimental evaluation is paramount.
Experimental Workflows for Inhibitor Characterization
A systematic approach is required to fully characterize the performance of a novel LSD1 inhibitor and benchmark it against existing compounds.
Biochemical Assays for Potency and Selectivity
The initial step involves determining the inhibitor's potency against purified LSD1 enzyme.
LSD1 Inhibition Assay (Peroxidase-Coupled Method): [37][38]
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[37]
-
Protocol:
-
Prepare a reaction mixture containing purified recombinant LSD1 enzyme, a methylated histone H3 peptide substrate (e.g., H3K4me2), and horseradish peroxidase (HRP) in an appropriate assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or a known control inhibitor.
-
Initiate the reaction by adding a detection reagent such as Amplex Red, which is converted to the fluorescent product resorufin by HRP in the presence of H₂O₂.[37]
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce LSD1 activity by 50%.
-
Selectivity Assays (MAO-A/B):
-
To assess selectivity, similar enzymatic assays are performed using purified MAO-A and MAO-B enzymes.[30] A significantly higher IC50 value for MAO-A/B compared to LSD1 indicates good selectivity.
Caption: Workflow for determining LSD1 inhibitor potency.
Cellular Assays for On-Target Engagement and Phenotypic Effects
Demonstrating that an inhibitor engages its target in a cellular context and elicits the desired biological response is a critical next step.
Western Blot for Histone Methylation:
-
Principle: This assay directly measures the accumulation of the LSD1 substrate (H3K4me2) in cells following inhibitor treatment, confirming on-target activity.
-
Protocol:
-
Treat cancer cells (e.g., AML or SCLC cell lines) with varying concentrations of the test inhibitor for a specified time.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands. An increase in the H3K4me2 signal with increasing inhibitor concentration indicates target engagement.
-
Cell Proliferation and Viability Assays:
-
Assays such as the MTT or CellTiter-Glo assay are used to determine the effect of the inhibitor on cancer cell growth and survival. A dose-dependent decrease in cell viability is the desired outcome.
Caption: Workflow for cellular characterization of an LSD1 inhibitor.
In Vivo Efficacy Studies
The ultimate test of a novel inhibitor's potential is its ability to inhibit tumor growth in a preclinical animal model.
Xenograft Mouse Model:
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Protocol:
-
Inject a suspension of a relevant cancer cell line (e.g., SCLC or AML) subcutaneously into the flank of immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (formulated for in vivo delivery, e.g., oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K4me2 to confirm target engagement in the tumor tissue).
-
Conclusion and Future Directions
The field of LSD1 inhibition has matured significantly, with several promising candidates progressing through clinical trials. While TCP-based irreversible inhibitors have paved the way, the development of reversible inhibitors and novel chemical scaffolds holds the promise of improved therapeutic indices. A hypothetical molecule like this compound serves as a conceptual placeholder for the next generation of LSD1-targeted therapies. Its success, and that of other novel inhibitors, will depend on a rigorous and systematic evaluation of its biochemical and cellular activity, selectivity, and in vivo efficacy. As our understanding of the complex biology of LSD1 deepens, so too will our ability to design and develop highly effective and well-tolerated inhibitors for the treatment of cancer and other diseases.
References
-
Sorna, V., et al. (2013). High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. Journal of Medicinal Chemistry, 56(23), 9496-9508. [Link]
-
Mazzola, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123996. [Link]
-
Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
-
Oryzon Genomics. (n.d.). Iadademstat. [Link]
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
National Cancer Institute. (n.d.). LSD1 Inhibitor CC-90011. [Link]
-
Zheng, Y. C., et al. (2021). Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. In Privileged Scaffolds in Drug Discovery (pp. 319-348). Academic Press. [Link]
-
Bogenberger, J. M., et al. (2022). Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer, 128(17), 3185-3195. [Link]
-
Bogenberger, J., et al. (2021). Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma. Clinical Cancer Research, 27(24), 6658-6668. [Link]
-
Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 63(23), 14522-14529. [Link]
-
DelveInsight. (n.d.). Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight. [Link]
-
Zhou, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 963154. [Link]
-
Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14241-14261. [Link]
-
National Cancer Institute. (n.d.). Definition of lysine-specific demethylase 1 inhibitor INCB059872. [Link]
-
Schmitt, M. L., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 295-313. [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(9), 5846-5864. [Link]
-
Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Cancers, 12(11), 3169. [Link]
-
Li, Z., et al. (2023). TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. BioWorld Science. [Link]
-
Walling, J., et al. (2022). Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A. British Journal of Clinical Pharmacology, 88(7), 3240-3250. [Link]
-
Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14241-14261. [Link]
-
ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Link]
-
Zhou, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer. Frontiers in Oncology, 12, 963154. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice. [Link]
-
Wang, Z., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 28(15), 5786. [Link]
-
Mohammad, H. P., et al. (2015). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 7(3), 1635-1650. [Link]
-
ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. [Link]
-
Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
-
Mohammad, H. P., et al. (2015). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 7(3), 1635-1650. [Link]
-
Targeted Oncology. (2021). FDA Grants ODD to Novel LSD1 Inhibitor in Acute Myeloid Leukemia. [Link]
-
EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
Fiskus, W., et al. (2012). LSD1: biologic roles and therapeutic targeting. Haematologica, 97(2), 161-163. [Link]
-
Mazzola, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123996. [Link]
Sources
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight [delveinsight.com]
- 7. Facebook [cancer.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oryzon.com [oryzon.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. targetedonc.com [targetedonc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. INCB059872 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 23. LSD1 Inhibitor CC-90011 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 24. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. cancer-research-network.com [cancer-research-network.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. axonmedchem.com [axonmedchem.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. selleckchem.com [selleckchem.com]
- 31. caymanchem.com [caymanchem.com]
- 32. stemcell.com [stemcell.com]
- 33. selleckchem.com [selleckchem.com]
- 34. apexbt.com [apexbt.com]
- 35. Sapphire Bioscience [sapphirebioscience.com]
- 36. apexbt.com [apexbt.com]
- 37. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives
The 1H-pyrrolo[2,3-c]pyridine, an isomer of the well-known 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it a versatile template for designing potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, with a primary focus on their development as potassium-competitive acid blockers (P-CABs) and a comparative look at the broader potential of the pyrrolopyridine core as kinase inhibitors.
The 1H-pyrrolo[2,3-c]pyridine-7-amine Core: A Scaffold with Therapeutic Promise
The 1H-pyrrolo[2,3-c]pyridine-7-amine core is a bicyclic heteroaromatic system that offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The pyrrole nitrogen (N1), the pyridine ring, and the exocyclic amine at position 7 are key handles for derivatization, each influencing the molecule's affinity, selectivity, and pharmacokinetic profile in distinct ways. This guide will dissect the SAR at these key positions, drawing upon published experimental data to provide a clear and actionable understanding for researchers in drug discovery.
Comparative Analysis of Biological Activities
While this guide will delve deeply into the SAR of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as P-CABs, it is crucial to recognize the broader therapeutic potential of the pyrrolopyridine scaffold. Various isomers and derivatives of this heterocyclic system have shown significant activity as inhibitors of a range of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1] By comparing the SAR of the 7-amino substituted isomer against H+/K+-ATPase with that of other pyrrolopyridines against kinases, we can gain a deeper appreciation for the scaffold's versatility and the subtle structural modifications that govern target selectivity.
Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers (P-CABs)
A significant advancement in the application of the 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold has been in the development of P-CABs for the treatment of acid-related disorders.[2] These compounds competitively inhibit the H+/K+-ATPase proton pump in gastric parietal cells. The following sections break down the SAR based on substitutions at different positions of the core scaffold, with supporting data summarized in Table 1.
Substitutions at the Pyrrole N1-Position
The N1 position of the pyrrole ring has been identified as a critical site for modulating the potency of P-CABs.[2] Introduction of a substituent at this position can influence the molecule's interaction with lipophilic pockets within the H+/K+-ATPase.
-
Impact of Alkyl Substituents: A systematic exploration of alkyl groups at the N1-position revealed that potency is sensitive to the size and nature of the substituent. For instance, increasing the alkyl chain length from methyl to isobutyl can lead to a significant enhancement in inhibitory activity. This is exemplified by the comparison of compounds with varying N1-substituents, where an isobutyl group was found to be optimal in a specific series.[2] This suggests the presence of a hydrophobic pocket in the enzyme's binding site that can accommodate such groups.
-
Rationale for N1-Substitution: Molecular modeling studies have suggested that N1-substituents can orient the molecule to access two distinct lipophilic sites and interact with polar residues within the enzyme.[2] This dual engagement is believed to be a key contributor to the high potency observed with certain N1-substituted derivatives.
Modifications of the 7-Amino Group
The exocyclic amine at the 7-position serves as a crucial anchor point for substitutions that extend into the solvent-exposed region or other pockets of the binding site.
-
Role of the Benzyl Group: The introduction of a benzyl group on the 7-amino nitrogen has been a common starting point in the design of these P-CABs. Further substitution on the phenyl ring of this benzyl moiety allows for fine-tuning of the compound's properties.
-
Influence of Phenyl Ring Substituents: The electronic and steric nature of substituents on the benzyl ring can dramatically impact activity. For example, the introduction of a fluorine atom at the 4-position of the benzyl ring has been shown to be beneficial for potency.[2] This highlights the importance of specific electronic interactions, such as hydrogen bonding or dipole interactions, in this region of the binding site.
Substitutions on the Pyrrolopyridine Core
While the primary focus has been on the N1 and 7-amino positions, substitutions on the carbon atoms of the pyrrolopyridine ring also play a role in modulating activity.
-
Methyl Groups at C2 and C3: The presence of methyl groups at the C2 and C3 positions of the pyrrole ring has been a common feature in potent P-CABs of this class.[2] These groups can contribute to the overall lipophilicity of the molecule and may engage in van der Waals interactions within the binding pocket.
Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine-7-amine Derivatives as P-CABs
| Compound ID | N1-Substituent | 7-Amino Substituent | C2, C3-Substituents | H+/K+-ATPase Inhibition IC50 (µM) | In Vivo Activity (Rat) | Reference |
| 5d | H | N-(4-Fluorobenzyl) | 2,3-dimethyl | 0.057 | Potent | [2] |
| 5e | H | N-(4-Fluoro-2-methylbenzyl) | 2,3-dimethyl | 0.048 | Potent | [2] |
| 7e | Isobutyl | N-(4-Fluoro-2-methylbenzyl) | 2,3-dimethyl | 0.024 | Not Reported | [2] |
| 10c | Propyl | N-(4-Fluorobenzyl) | 2,3-dimethyl | 0.019 | Lower than expected | [2] |
Data extracted from Chem. Pharm. Bull. 2014, 62(4), 336-342.[2]
Comparative Perspective: The Pyrrolopyridine Scaffold as Kinase Inhibitors
To appreciate the versatility of the pyrrolopyridine scaffold, it is insightful to compare the SAR of the 1H-pyrrolo[2,3-c]pyridine-7-amine P-CABs with that of other pyrrolopyridine isomers that have been developed as potent kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, for instance, is a well-established scaffold for targeting kinases like Janus kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), and Cell Division Cycle 7 (Cdc7) kinase.[3][4][5]
-
Key Structural Features for Kinase Inhibition: In contrast to the P-CABs, where substitutions at the N1 and 7-amino positions are critical, kinase inhibitors based on the pyrrolopyridine scaffold often feature key substitutions at the C4 and C5 positions. These substitutions are designed to interact with the hinge region and the hydrophobic back pocket of the ATP-binding site of the kinase.[3]
-
Bioisosteric Relationship to Purines: The pyrrolopyridine scaffold is a bioisostere of the purine core of ATP, which allows it to bind to the ATP-binding site of kinases.[4] This fundamental difference in the binding mode compared to the ion-channel-like H+/K+-ATPase explains the divergent SAR patterns.
Below is a DOT script for a Graphviz diagram illustrating the general SAR trends for both P-CABs and kinase inhibitors based on the pyrrolopyridine scaffold.
Caption: Comparative SAR trends of pyrrolopyridine derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for key experiments used in the evaluation of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives and related compounds.
In Vitro H+/K+-ATPase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against porcine gastric H+/K+-ATPase.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomes containing H+/K+-ATPase from porcine gastric mucosa by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, KCl, and Valinomycin.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. Add the H+/K+-ATPase vesicles to the assay buffer. b. Add the test compound at various concentrations and incubate for a specified time at 37°C. c. Initiate the reaction by adding ATP. d. After a defined incubation period, stop the reaction by adding a quenching solution.
-
Measurement of ATPase Activity: Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
General Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[6]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.[6]
-
Assay Plate Preparation: Add a small volume of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[6]
-
Kinase Reaction: a. Prepare a reaction mixture containing the kinase, a suitable substrate, and reaction buffer. b. Add the kinase reaction mixture to all wells. c. Initiate the reaction by adding ATP to all wells.[6] d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[6]
-
Signal Detection: a. Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.[6] b. Incubate in the dark for 10 minutes to stabilize the signal.[6]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader.[6] b. The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot it against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic model.[6]
Below is a DOT script for a Graphviz diagram illustrating the general workflow for a kinase inhibition assay.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold has proven to be a highly fruitful starting point for the development of potent potassium-competitive acid blockers. The structure-activity relationship is well-defined, with substitutions at the N1-position and the 7-amino group playing pivotal roles in determining inhibitory potency. A comparative analysis with other pyrrolopyridine isomers highlights the remarkable versatility of this heterocyclic system, which can be tailored to inhibit diverse targets such as protein kinases by strategic modification of its substitution pattern. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate their own findings and contribute to the further development of this promising class of therapeutic agents. As our understanding of the subtle nuances of molecular recognition continues to grow, the 1H-pyrrolo[2,3-c]pyridine scaffold is poised to remain a cornerstone of medicinal chemistry research for years to come.
References
-
Takahashi, K., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical and Pharmaceutical Bulletin, 62(4), 336-342. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1153-1159. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Wikipedia. Janus kinase 3 inhibitor. [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7793-7811. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305943. [Link]
-
Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1848-1855. [Link]
-
Singh, G., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(8), 1283-1290. [Link]
-
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Larsen, S. D., et al. (2015). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3544-3548. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Cross-Validation of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: Synthesis, Characterization, and Comparative Analysis
Introduction
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] These bicyclic heteroaromatic compounds, bioisosteres of indole, are central to the development of agents targeting a wide array of diseases, including cancer and neurological disorders.[2] The strategic placement of functional groups on this scaffold is a key aspect of drug design, profoundly influencing the molecule's physicochemical properties and its interaction with biological targets.[1]
This guide provides an in-depth technical overview of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol , a compound of interest for its potential as a building block in the synthesis of novel drug candidates.[2] Due to the limited availability of direct experimental data for this specific molecule, this document serves as a cross-validation resource. We will present a plausible synthesis pathway, propose detailed protocols for characterization and purity analysis, and conduct a comparative analysis with isomeric and parent compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation and utilization of this and similar pyrrolopyridine derivatives.
Synthesis of this compound
The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid .[3] This precursor is commercially available from several suppliers, providing a reliable starting point for the final reduction step. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, often achieved with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄).
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of methanol in dichloromethane)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly and portion-wise, add LiAlH₄ (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad of Celite®.
-
Wash the filter cake thoroughly with EtOAc.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound, based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | This compound (Target) | (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (Parent) | (5-Fluoro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (Analogue) |
| Molecular Formula | C₉H₁₀N₂O₂[2] | C₈H₈N₂O | C₉H₇FN₂O |
| Molecular Weight | 178.19 g/mol [2] | 148.16 g/mol | 178.16 g/mol |
| Appearance | Expected to be a white to off-white solid | White to off-white solid | White to off-white solid |
| Boiling Point | 403.3±40.0 °C (Predicted)[2] | Not available | Not available |
| Density | 1.340±0.06 g/cm³ (Predicted)[2] | Not available | Not available |
| pKa | Expected to be slightly basic | Not available | Not available |
Table 2: Expected Spectroscopic Data
| Technique | Expected Data for this compound |
| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~11.0-12.0 (br s, 1H, NH), ~8.0 (s, 1H, Ar-H), ~7.0-7.5 (m, 2H, Ar-H), ~6.5 (s, 1H, Ar-H), ~5.0-5.5 (t, 1H, OH), ~4.5 (d, 2H, CH₂), ~3.8 (s, 3H, OCH₃). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~150-160 (C=N), ~140-150 (Ar-C), ~120-130 (Ar-C), ~100-115 (Ar-CH), ~90-100 (Ar-CH), ~55-60 (OCH₃), ~50-55 (CH₂OH). |
| Mass Spec (ESI+) | Expected m/z: 179.08 [M+H]⁺, 201.06 [M+Na]⁺. |
| FTIR | Expected characteristic peaks (cm⁻¹): ~3400-3200 (O-H and N-H stretching), ~3100-3000 (Ar C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1600-1450 (C=C and C=N stretching), ~1250-1000 (C-O stretching). |
Purity and Stability Analysis: A Validated HPLC Approach
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for monitoring their stability over time. A robust, stability-indicating HPLC method is crucial for ensuring the quality of the synthesized material.
Proposed HPLC Workflow
Caption: General workflow for HPLC purity analysis.
Detailed HPLC Protocol
This proposed method is based on established protocols for related pyrrolopyridine and heterocyclic compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.
Method Validation Parameters: To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Comparative Analysis with Alternative Compounds
To understand the influence of the 5-methoxy group and the nitrogen position within the pyridine ring, a comparison with relevant isomers and the parent compound is highly instructive.
Table 3: Comparative Physicochemical Properties of Pyrrolopyridine Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Basic) |
| This compound (Target) | C₉H₁₀N₂O₂ | 178.19 | ~1.0-1.5 | ~5.5-6.0 | |
| (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (Parent) | C₈H₈N₂O | 148.16 | ~0.5-1.0 | 5.4[4] | |
| (1H-pyrrolo[3,2-c]pyridin-2-yl)methanol (Isomer) | C₈H₈N₂O | 148.16 | ~0.4-0.9 | 6.9[4] | |
| (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (Isomer) | C₈H₈N₂O | 148.16 | ~0.6-1.1 | 4.5[4] | |
| (1H-pyrrolo[3,2-b]pyridin-2-yl)methanol (Isomer) | C₈H₈N₂O | 148.16 | ~0.7-1.2 | 4.8[4] |
Note: Predicted LogP and pKa values are estimations and may differ from experimental values.
The introduction of a methoxy group generally increases lipophilicity (LogP) and can have a modest effect on the basicity (pKa) of the pyridine nitrogen due to its electron-donating nature. The position of the nitrogen atom in the pyridine ring has a more pronounced effect on the pKa, which in turn influences properties like solubility and receptor binding interactions.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and purity assessment, drawing upon established chemical principles and data from closely related analogues. The comparative analysis highlights the subtle yet significant influence of isomeric and substituent variations on the physicochemical properties of the pyrrolopyridine scaffold. It is our hope that this guide will serve as a valuable resource for researchers, enabling further exploration of this promising class of compounds in the pursuit of novel therapeutic agents. The provided protocols, while based on sound chemical logic, should be implemented with standard laboratory safety practices and may require optimization for specific applications.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development Professionals.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C9H8N2O3 | CID 17750419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Novel Potassium-Competitive Acid Blockers: A Case Study Using (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol as a Hypothetical Candidate
Introduction: The Evolving Landscape of Acid Suppression
For decades, proton pump inhibitors (PPIs) have been the cornerstone of treating acid-related disorders. However, their limitations—such as slow onset of action, requirement for acid activation, and variability in efficacy due to CYP2C19 genetic polymorphisms—have paved the way for a new class of drugs: Potassium-Competitive Acid Blockers (P-CABs).[1][2] P-CABs offer a distinct mechanism of action, providing rapid, potent, and sustained gastric acid suppression.[3][4]
This guide provides a comprehensive framework for the preclinical benchmarking of novel P-CAB candidates. While we will use (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol as our hypothetical test compound, it is crucial to note that current literature primarily identifies this molecule as a heterocyclic building block for organic synthesis, particularly in the development of therapeutic agents for neurological disorders or cancer.[5][6] To date, no public data exists characterizing it as a P-CAB. Therefore, this document will use it to illustrate the rigorous experimental workflow required to evaluate a new chemical entity against established P-CABs like vonoprazan, tegoprazan, and others.
Pillar 1: Understanding the Core Mechanism of P-CABs
P-CABs function by reversibly inhibiting the gastric hydrogen-potassium ATPase (H+,K+-ATPase), also known as the proton pump, which is located in the secretory canaliculi of parietal cells.[4] Unlike PPIs, which form irreversible covalent bonds with the pump, P-CABs compete directly and ionically with potassium ions (K+) at their binding site on the enzyme.[7][8] This competitive and reversible inhibition prevents the final step of gastric acid secretion.[9]
Key advantages stemming from this mechanism include:
-
Rapid Onset of Action: P-CABs do not require activation by acid and can inhibit both active and inactive proton pumps.[2][7]
-
Dosing Flexibility: Their action is independent of meal times.[1]
-
Sustained Effect: Many P-CABs exhibit high pKa values and slow dissociation from the enzyme, leading to prolonged acid suppression.[10][11]
Caption: P-CABs reversibly block the K+ binding site of the H+,K+-ATPase.
Pillar 2: The Benchmarks - A Profile of Known P-CABs
A novel candidate must be compared against well-characterized compounds. The following table summarizes key parameters for established P-CABs, which serve as our performance benchmarks. Vonoprazan is often considered the gold standard due to its extensive clinical data and high potency.[12][13]
| Parameter | Vonoprazan | Tegoprazan | Revaprazan | Linaprazan (Prodrug: X842) |
| H+,K+-ATPase IC₅₀ | 17-19 nM[10] | Potent and selective[4][14] | Weaker than PPIs[15] | 40 nM (as Linaprazan)[16][17] |
| pKa | 9.06 - 9.37[10][18] | Weakly basic[19] | N/A | N/A |
| Binding Type | Reversible, Ionic[1][7] | Reversible, K+-competitive[3][19] | Reversible, K+-competitive[2] | Reversible, K+-competitive[16][17] |
| Tₘₐₓ (humans) | 1.5 - 2.0 h[11] | N/A | 1.3 - 2.5 h[12] | Rapidly absorbed[16][17] |
| t₁/₂ (humans) | ~7.7 h[11] | N/A | 2.2 - 2.4 h[12] | Short t₁/₂ (as Linaprazan)[16][17] |
| Key Attribute | High potency, long duration[10] | Rapid onset, sustained suppression[3] | First approved P-CAB (Korea)[2] | Prodrug strategy to extend action[16][20] |
Pillar 3: The Experimental Workflow for Benchmarking a Novel P-CAB
A logical, phased approach is critical to efficiently evaluate a candidate. The workflow progresses from fundamental enzyme kinetics to in vivo pharmacodynamics.
Caption: A phased approach from in vitro analysis to in vivo validation.
Detailed Experimental Protocols
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the gastric proton pump. This value is a primary indicator of potency.
Materials:
-
Lyophilized porcine, canine, or rabbit gastric microsomes (source of H+,K+-ATPase).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Vonoprazan.
-
Assay Buffer: pH 6.5 buffer containing MgCl₂ and varying concentrations of KCl. The inclusion of potassium is critical, as the inhibition is K+-competitive.
-
ATP (Adenosine triphosphate).
-
Reagents for colorimetric phosphate detection (e.g., malachite green-based reagent).
-
96-well microplates.
Methodology:
-
Preparation: Reconstitute gastric microsomes in the assay buffer. Prepare a serial dilution of the test compound and vonoprazan in DMSO, then dilute further into the assay buffer.
-
Incubation: Add 20 µL of the diluted compounds (or vehicle control) to the wells of a 96-well plate. Add 160 µL of the gastric microsome suspension to each well. Pre-incubate for 15-30 minutes at 37°C. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the ATPase reaction by adding 20 µL of ATP solution to each well. Incubate for 30 minutes at 37°C. ATP provides the energy for the pump; its hydrolysis rate is a direct measure of enzyme activity.
-
Reaction Termination & Detection: Stop the reaction by adding the colorimetric phosphate detection reagent. This reagent also reacts with the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: In Vivo Gastric Acid Inhibition in a Pylorus-Ligated Rat Model
Objective: To assess the pharmacodynamic effect of the test compound on gastric acid secretion in a living organism. This provides a more clinically relevant measure of efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Positive Control: Vonoprazan.
-
Vehicle Control.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical tools for laparotomy.
-
pH meter and/or titrator.
Methodology:
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast the rats for 18-24 hours prior to the experiment but allow free access to water. Fasting ensures a basal state of acid secretion.
-
Dosing: Administer the test compound, vonoprazan, or vehicle orally (p.o.) via gavage.
-
Surgical Procedure: One hour post-dosing, anesthetize the rats. Perform a midline laparotomy to expose the stomach. Ligate the pylorus using a silk suture. This ligation prevents gastric contents from emptying into the duodenum, allowing for the accumulation of secreted acid.
-
Gastric Juice Collection: After a set period (e.g., 4 hours) post-ligation, euthanize the animals. Carefully clamp the esophagus and remove the stomach. Collect the accumulated gastric juice into a graduated tube.
-
Analysis:
-
Volume: Measure the total volume of the gastric juice.
-
pH: Determine the pH of the collected juice using a calibrated pH meter.
-
Total Acidity: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
-
Data Analysis: Calculate the percent inhibition of acid volume and total acid output for each treatment group compared to the vehicle control group. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test.
Hypothetical Data Interpretation and Benchmarking
Let's assume our experiments yielded the following hypothetical data for our test compound:
| Parameter | Vonoprazan (Benchmark) | This compound (Hypothetical) |
| H+,K+-ATPase IC₅₀ | 18 nM | 150 nM |
| In Vivo Acid Inhibition (rat) | 85% at 3 mg/kg | 60% at 10 mg/kg |
| pKa | 9.1 | 7.5 |
Analysis:
-
Potency: The hypothetical IC₅₀ of 150 nM is significantly weaker than vonoprazan's ~18 nM. This suggests a lower intrinsic binding affinity for the proton pump.
-
Efficacy: The in vivo data supports the in vitro findings. A higher dose was required to achieve a lower level of acid inhibition compared to the benchmark.
-
Physicochemical Properties: The lower hypothetical pKa of 7.5 compared to vonoprazan's 9.1 suggests it would accumulate less effectively in the acidic canaliculi of the parietal cells, potentially leading to a shorter duration of action.
Based on this hypothetical data, this compound would be considered a significantly weaker candidate than vonoprazan. Further development would likely require medicinal chemistry efforts to improve its potency and physicochemical properties.
Conclusion
The development of novel P-CABs holds immense promise for advancing the treatment of acid-related diseases. A rigorous, systematic benchmarking process, grounded in validated in vitro and in vivo assays, is essential for identifying promising candidates. By comparing key metrics such as IC₅₀, in vivo acid suppression, and pharmacokinetic profiles against established benchmarks like vonoprazan, researchers can make informed, data-driven decisions. While this compound served as a hypothetical candidate to illustrate this process, the workflows and principles outlined here provide a universal guide for drug development professionals aiming to innovate in this therapeutic space.
References
-
Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. (n.d.). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Tegoprazan? (2024). Patsnap Synapse. [Link]
-
Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review. (2025). Frontiers. [Link]
-
Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? (n.d.). National Center for Biotechnology Information. [Link]
-
Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? (2015). National Center for Biotechnology Information. [Link]
-
VONOPRAZAN : PCAB ( potassium competitive acid blocker) mechanism of action. (2021). YouTube. [Link]
-
Tegoprazan | C20H19F2N3O3 | CID 23582846. (n.d.). PubChem. [Link]
-
Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB). (n.d.). PubMed. [Link]
-
Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. (n.d.). National Center for Biotechnology Information. [Link]
-
Vonoprazan: MarKed Competition for PPIs? (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo. (2025). Frontiers. [Link]
-
Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo. (n.d.). National Center for Biotechnology Information. [Link]
-
Potassium-Competitive Acid Blockers and Proton Pump Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. (n.d.). PubMed. [Link]
-
Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. (2024). ResearchGate. [Link]
-
Absorption, distribution, metabolism and excretion of linaprazan glurate in rats. (2024). PubMed. [Link]
-
Clinical trial: Inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. (2025). Wiley Online Library. [Link]
-
Revaprazan Hydrochloride. (n.d.). Drugs of the Future. [Link]
-
Linaprazan - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]
-
Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. (n.d.). National Center for Biotechnology Information. [Link]
-
Phase III Clinical Trial of Revaprazan (Revanex(R)) for Gastric Ulcer. (2007). Semantic Scholar. [Link]
-
Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo. (2025). ResearchGate. [Link]
-
Revaprazan (Revanex®), a Novel Acid Pump Antagonist, for Duodenal Ulcer: Results of a Double-Blind, Randomized, Parallel, Multi-Center Phase III Clinical Trial. (2005). Clinical Endoscopy. [Link]
-
Potassium-Competitive Acid Blockers (P-CABs) Global Market Insights 2025, Analysis and Forecast to 2030, by Market Participants, Regions, Technology, Product Type. (n.d.). LinkedIn. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Center for Biotechnology Information. [Link]
-
The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. (n.d.). PubMed. [Link]
-
(PDF) Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? (2025). ResearchGate. [Link]
Sources
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]
- 13. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 17. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico ADMET Profiling of Novel Pyrrolopyridine Compounds
Abstract
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the successful translation of a potent compound from bench to bedside is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A significant percentage of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity issues, a costly and time-consuming setback.[3][4] This guide provides a comprehensive, technically-grounded framework for leveraging freely accessible in silico tools to predict the ADMET properties of newly designed pyrrolopyridine compounds. By integrating computational predictions early in the discovery pipeline, researchers can prioritize candidates with a higher probability of success, de-risk projects, and allocate resources more efficiently. We will compare leading platforms, detail a step-by-step predictive workflow, and present a comparative analysis of hypothetical pyrrolopyridine derivatives against a known standard, grounding our discussion in the principles of scientific integrity and predictive model validation.
The Imperative of Early ADMET Assessment in Drug Discovery
The "fail early, fail cheap" paradigm is a fundamental tenet of modern drug development.[4] Historically, ADMET properties were evaluated late in the preclinical phase, often after significant investment in lead optimization for target potency. This approach carried the immense risk of discovering fatal flaws, such as poor oral bioavailability or unforeseen toxicity, just before human trials. The advent of robust computational models has revolutionized this process, enabling a cost-effective, high-throughput method to profile entire virtual libraries of compounds before a single molecule is synthesized.[5][6][7]
These in silico tools utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) models, trained on vast datasets of experimental results, to predict a compound's behavior in the human body based solely on its chemical structure.[8][9] For privileged scaffolds like pyrrolopyridines—known for their diverse biological activities ranging from kinase inhibition in oncology to anti-inflammatory effects—this early assessment is crucial for navigating the complex interplay between desired efficacy and a viable drug profile.[10][11]
A Comparative Overview of Freely Accessible ADMET Prediction Platforms
No single predictive tool is infallible. The accuracy of a prediction is contingent on the algorithm used, the quality of the training data, and the chemical space covered by that data.[3][12] Therefore, a scientifically rigorous approach involves using multiple platforms to generate a consensus prediction, lending greater confidence to the findings. This guide focuses on three widely respected, web-based tools:
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool is celebrated for its user-friendly interface and comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness filters (e.g., Lipinski's rule of five), and potential medicinal chemistry issues.[13][14] It provides excellent qualitative predictions and graphical outputs, such as the Bioavailability Radar.
-
pkCSM: This platform uses a novel approach based on graph-based signatures to predict a wide array of pharmacokinetic and toxicity endpoints.[15][16][17] A key strength of pkCSM is its provision of quantitative predictions for parameters like intestinal absorption percentage, volume of distribution, and clearance rates, which are invaluable for early pharmacokinetic modeling.[18]
-
admetSAR: This tool functions as both a database of experimentally determined ADMET properties and a prediction server.[19][20][21] It offers a broad range of models, including predictions for cytochrome P450 (CYP) substrate/inhibitor potential, hERG inhibition, and various toxicities like carcinogenicity and ecotoxicity, making it a comprehensive resource for safety profiling.[22][23]
Experimental Protocol: A Step-by-Step Workflow for In Silico Profiling
This section details a self-validating protocol for assessing a novel pyrrolopyridine compound. The core principle is cross-verification of key parameters across multiple platforms.
Workflow Diagram
Caption: In silico ADMET prediction workflow.
Methodology
-
Obtain SMILES Input: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For any newly designed pyrrolopyridine compound, generate its SMILES string using chemical drawing software (e.g., ChemDraw) or a free online converter.
-
SwissADME Analysis:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string of your compound into the input box.
-
Execute the analysis.
-
Record key parameters: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors, and violations of Lipinski's Rule of Five.
-
Note the qualitative predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Check the predicted inhibition of major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24]
-
-
pkCSM Analysis:
-
Navigate to the pkCSM web server.[17]
-
Input the SMILES string.
-
Submit for prediction.
-
Record the quantitative predictions for:
-
Absorption: Intestinal absorption (%) and Caco-2 permeability.
-
Distribution: Volume of Distribution (VDss) and CNS permeability (LogBB).
-
Metabolism: Predictions for CYP2D6 and CYP3A4 substrate/inhibitor status.
-
Excretion: Total Clearance (log ml/min/kg).
-
Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity risk), and Hepatotoxicity.[16]
-
-
-
admetSAR Corroboration:
-
Navigate to the admetSAR web server.[21]
-
Submit the SMILES string for prediction.
-
Cross-validate the predictions for BBB penetration, Caco-2 permeability, CYP inhibition, and hERG inhibition obtained from the other servers.
-
Record additional toxicity endpoints such as Carcinogenicity.
-
-
Data Consolidation: Synthesize all predicted data into a single, structured table for comparative analysis.
Comparative Analysis: Hypothetical Pyrrolopyridine Compounds
To illustrate the power of this workflow, we will analyze three hypothetical, newly designed pyrrolopyridine compounds (NPP-1, NPP-2, NPP-3) against an established kinase inhibitor, Ibrutinib , which features a related pyrrolopyrimidine core.[25][26]
Table 1: Comparative In Silico ADMET Profile of Novel Pyrrolopyridine (NPP) Compounds and Ibrutinib
| Parameter | Prediction Source | NPP-1 | NPP-2 | NPP-3 | Ibrutinib (Reference) | Optimal Range/Value |
| Physicochemical Properties | ||||||
| MW ( g/mol ) | SwissADME | 410.5 | 455.6 | 490.4 | 440.5 | < 500 |
| LogP | SwissADME | 2.85 | 3.50 | 4.95 | 3.76 | 1 - 4 |
| TPSA (Ų) | SwissADME | 75.6 | 89.2 | 110.1 | 85.7 | < 140 |
| Lipinski Violations | SwissADME | 0 | 0 | 1 (LogP > 4.5) | 0 | 0 |
| Absorption | ||||||
| GI Absorption | SwissADME | High | High | High | High | High |
| Intestinal Abs. (%) | pkCSM | 94.5% | 92.1% | 88.5% | 93.2% | > 80% |
| Caco-2 Perm. (log Papp) | pkCSM | 0.95 | 0.88 | 0.65 | 0.91 | > 0.9 |
| Distribution | ||||||
| BBB Permeant | SwissADME | No | No | No | No | Target Dependent |
| VDss (log L/kg) | pkCSM | 0.45 | 0.21 | -0.15 | 0.35 | -0.15 to 0.45 |
| Metabolism | ||||||
| CYP2D6 Inhibitor | SwissADME/pkCSM | No/No | Yes/Yes | No/No | No/No | No |
| CYP3A4 Inhibitor | SwissADME/pkCSM | No/No | Yes/Yes | Yes/Yes | Yes/Yes | No |
| Toxicity | ||||||
| AMES Toxicity | pkCSM/admetSAR | No/Non-mutagen | No/Non-mutagen | No/Non-mutagen | No/Non-mutagen | No/Non-mutagen |
| hERG I Inhibitor | pkCSM/admetSAR | No/Low risk | No/Low risk | Yes/High risk | No/Low risk | No/Low risk |
| Hepatotoxicity | pkCSM | No | Yes | Yes | Yes | No |
Interpretation and Causality
-
NPP-1: The Promising Candidate. This compound exhibits a highly favorable profile. Its physicochemical properties fall well within the "rule of five" for good oral bioavailability.[24] The high predicted intestinal absorption is supported by a strong Caco-2 permeability value, and it shows no flags for major CYP inhibition or critical toxicities like mutagenicity or cardiotoxicity.[27] Its balanced profile makes it a priority candidate for synthesis and in vitro testing.
-
NPP-2: Potential Drug-Drug Interaction Liability. While NPP-2 shows good absorption, it is consistently predicted to be an inhibitor of both CYP2D6 and CYP3A4. This is a significant red flag, as co-administration with other drugs metabolized by these enzymes could lead to dangerous drug-drug interactions. The hepatotoxicity warning from pkCSM further increases its risk profile.
-
NPP-3: The Problematic Compound. NPP-3 demonstrates several liabilities. Its high LogP violates Lipinski's rules, which may contribute to lower Caco-2 permeability despite a "High" qualitative GI absorption prediction.[27] More critically, it is flagged by multiple platforms as a potential hERG I inhibitor, indicating a significant risk for cardiotoxicity.[28] The combination of CYP3A4 inhibition and hERG risk makes this compound a low-priority candidate that would require substantial redesign.
Decision Logic Diagram
Caption: Decision-making logic for candidate prioritization.
Scientific Integrity: Model Limitations and the Path to Validation
It is imperative to recognize that in silico ADMET predictions are not experimental results. They are statistical probabilities based on existing data.[29][30]
-
Applicability Domain: The predictions are most reliable for compounds that are structurally similar to the molecules in the models' training sets. For highly novel pyrrolopyridine scaffolds, the confidence in the prediction may be lower.
-
Self-Validation is Key: The protocol described here is a self-validating system because it relies on consensus. A prediction flagged by a single tool may be an anomaly, but a consistent warning across multiple platforms (e.g., hERG inhibition for NPP-3) provides a strong, trustworthy signal of a potential liability.
-
Bridging to In Vitro: The ultimate goal of in silico profiling is to guide efficient experimental validation. Promising candidates like NPP-1 should be prioritized for a panel of in vitro ADMET assays, such as Caco-2 permeability assays for absorption, liver microsome stability assays for metabolism, and patch-clamp electrophysiology for definitive hERG channel activity assessment.[8][31]
Conclusion
The integration of computational ADMET profiling into the early stages of drug discovery is no longer optional; it is a critical component of an efficient and rational design strategy. For researchers working with the versatile pyrrolopyridine scaffold, the workflow presented in this guide offers a robust, scientifically-grounded method for rapidly assessing the drug-like potential of new designs. By leveraging a multi-platform consensus approach, scientists can effectively triage compounds, identify potential liabilities before committing significant resources, and ultimately focus their efforts on candidates like NPP-1 that possess a balanced profile of potency and favorable pharmacokinetics. This data-driven prioritization significantly enhances the probability of advancing safer, more effective pyrrolopyridine-based therapeutics to the clinic.
References
-
Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link][15][16]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link][3][12]
-
Linciano, P. (2022). Drug Metabolism Prediction Using Computational Models. In-vitro In-vivo In-silico Journal. Available at: [Link][5]
-
Database Commons. (2012). admetSAR. Available at: [Link][19]
-
Biosig Lab. pkCSM - Predicting Small-Molecule Pharmacokinetic and Toxicity Properties. Available at: [Link][17][18]
-
Rudrapal, M., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link. Available at: [Link][6]
-
Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]
-
University of Queensland. pkCSM - Biosig Lab. Available at: [Link]
-
DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link][4]
-
ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link][8]
-
PubMed. (2018). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Available at: [Link][32]
-
YouTube. (2023). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Available at: [Link][33]
-
ResearchGate. (2023). In silico validation and ADMET analysis for the best lead molecules. Available at: [Link][31]
-
Taylor & Francis Online. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Available at: [Link][29][30]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link][1]
-
East China University of Science and Technology. admetSAR - Introduction of models. Available at: [Link][20]
-
ResearchGate. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Available at: [Link][22]
-
East China University of Science and Technology. admetSAR. Available at: [Link][21]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link][2]
-
Oxford Academic. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research. Available at: [Link][23]
-
ScienceDirect. (2023). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. Available at: [Link][25]
-
YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial. Available at: [Link][13]
-
PMC. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link][10]
-
PubMed. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Available at: [Link][11]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery. Available at: [Link][7]
-
MDPI. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Available at: [Link][27]
-
SIB Swiss Institute of Bioinformatics. SwissADME. Available at: [Link]
-
SIB Swiss Institute of Bioinformatics. SwissADME Help. Available at: [Link][14]
-
ScienceDirect. (2023). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton. Available at: [Link][26]
-
PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Available at: [Link][28]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. audreyli.com [audreyli.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Machine Learning Models for Predicting Pharmacokinetics and Drug Safety Profiles | American Journal of Data Science and Artificial Intelligence Innovations [ajdsai.org]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. SwissADME [swissadme.ch]
- 15. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pkCSM [biosig.lab.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. admetSAR - Database Commons [ngdc.cncb.ac.cn]
- 20. Introduction of models | admetSAR [zealseeker.github.io]
- 21. admetSAR [lmmd.ecust.edu.cn]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. repository.aaup.edu [repository.aaup.edu]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrrolopyridine Kinase Inhibitors
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively mimic ATP, competing for the binding site within the catalytic domain of a wide range of kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1][3]
Structure-based drug design, empowered by computational tools like molecular docking, has become indispensable for accelerating the discovery of novel therapeutics.[4] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5] This predictive power allows researchers to screen virtual libraries, prioritize compounds for synthesis, and understand structure-activity relationships (SAR) at an atomic level, thereby reducing the time and cost associated with drug development.[4]
This guide provides an in-depth, practical framework for conducting a comparative molecular docking study of a pyrrolopyridine inhibitor. As a case study, we will evaluate a representative pyrrolopyridine inhibitor against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and compare its predicted binding profile to that of Sunitinib, an established multi-kinase inhibitor.[3] The objective is to not only detail a robust experimental protocol but also to explain the scientific rationale behind each step, empowering researchers to apply these methods to their own drug discovery projects.
Part 1: Strategic and Theoretical Foundations
The Target: VEGFR-2 Kinase
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of oxygen and nutrients for their growth and metastasis. Inhibiting the ATP-binding site of the VEGFR-2 kinase domain is a clinically validated strategy for blocking this pathway and is the mechanism of action for several approved anticancer drugs.[6] For this study, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor, which can be obtained from the Worldwide Protein Data Bank (wwPDB).[7][8]
The Ligands: A Comparative Approach
To ensure a meaningful analysis, we will compare two distinct chemical entities:
-
Pyrrolopyridine Inhibitor (Compound 6j): A novel pyrrolo[2,3-d]pyridine derivative reported to have selective VEGFR-2 inhibition activity.[3] This compound represents our test case for the privileged scaffold.
-
Alternative Inhibitor (Sunitinib): A well-characterized, FDA-approved multi-kinase inhibitor known to target VEGFR-2.[3] Sunitinib serves as our benchmark control, providing a point of reference for binding affinity and interaction patterns.
The Tool: AutoDock Vina
For the docking simulations, we will use AutoDock Vina, a widely adopted open-source program known for its high accuracy and computational speed.[4] Vina employs a sophisticated scoring function to estimate the Gibbs free energy of binding (ΔG), where a more negative value indicates stronger binding affinity.[9] Its efficiency makes it an excellent choice for both single-ligand docking and larger virtual screening campaigns.
Part 2: A Validated Protocol for Comparative Docking
This section details a step-by-step workflow for preparing the target and ligands and executing the docking simulation. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
Caption: High-level workflow for the comparative docking study.
Required Resources
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files (.pdbqt format).
-
AutoDock Vina: The core docking engine.
-
Structure Visualization Software: UCSF Chimera, PyMOL, or Discovery Studio Visualizer for analysis.[10]
-
Databases:
-
RCSB Protein Data Bank (PDB) for protein structures.[11]
-
PubChem for small molecule structures.
-
Step-by-Step Protein Preparation
The goal of this phase is to prepare a clean, chemically correct receptor structure for docking.
-
Obtain Crystal Structure: Download the PDB file for VEGFR-2, for instance, PDB ID: 4ASD, from the RCSB PDB. This structure is co-crystallized with Axitinib, a known inhibitor, which conveniently marks the active site.
-
Clean the Structure: Open the PDB file in a visualization tool. Remove all non-essential components such as water molecules, cofactors, and any co-crystallized ligands.[12][13] If the protein has multiple chains that are identical, retain only one for the docking study (e.g., Chain A).[14]
-
Rationale: Water molecules can interfere with the docking algorithm unless they are known to be critical for ligand binding (a more advanced technique). Removing the original ligand clears the binding site for our new compounds.
-
-
Prepare in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Rationale: Hydrogens are often absent in PDB files but are crucial for defining hydrogen bonds.[14] Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file (Grid > Macromolecule > Choose). This format contains the atomic coordinates, charge information, and atom types required by Vina.[15]
Step-by-Step Ligand Preparation
This process converts the 2D or simple 3D structure of a ligand into a docking-ready format.
-
Obtain Ligand Structures: Download the 2D SDF structures for "Sunitinib" and the target pyrrolopyridine inhibitor (if available) from PubChem. If the pyrrolopyridine is novel, you will need to draw it in a chemical editor and save it as a MOL or SDF file.
-
Prepare in AutoDockTools (ADT):
-
Open the ligand file in ADT (Ligand > Input > Open).
-
ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.
-
The software will also detect the rotatable bonds, which define the conformational flexibility of the ligand during docking. You can verify this under Ligand > Torsion Tree.
-
Rationale: Ligand flexibility is a critical component of modern docking.[5] Allowing specified bonds to rotate enables the algorithm to explore various conformations of the ligand within the binding site, leading to a more realistic prediction.
-
-
Save as PDBQT: Save the prepared ligand file in .pdbqt format (Ligand > Output > Save as PDBQT).
Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box):
-
With the prepared receptor loaded in ADT, go to Grid > Grid Box.
-
Center the grid box on the location of the original co-crystallized ligand (Axitinib in 4ASD). This ensures the search is focused on the known active site. A typical box size is 25 x 25 x 25 Ångstroms, which is large enough to accommodate the ligands and allow for conformational sampling.[16]
-
Record the coordinates for the center of the box and its dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information. This file tells Vina where to find the input files and defines the search parameters.[17]
-
Rationale: exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computation time for routine docking. num_modes specifies how many distinct binding poses to generate.
-
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt
Part 3: Comparative Analysis and Data Interpretation
The trustworthiness of a docking study relies on a systematic and objective analysis of the results.
Interpreting the Output
Vina will generate two files:
-
results.pdbqt: Contains the coordinates for the top 9 predicted binding poses of the ligand, ordered by their binding affinity.
-
log.txt: A text file that lists the binding affinity (in kcal/mol) and RMSD values for each pose.[9]
The top-ranked pose (Mode 1) with the most negative binding affinity is typically considered the most likely binding conformation.[18] However, other poses with similar scores should also be examined.
Visualizing Protein-Ligand Interactions
Caption: Key interactions between an inhibitor and a kinase active site.
Load the receptor PDBQT and the results.pdbqt file into a visualization program. Analyze the top-ranked pose to identify key non-covalent interactions:
-
Hydrogen Bonds: These are critical for anchoring the ligand. Note the donor and acceptor atoms and the bond distance (typically < 3.5 Å). The hinge region of kinases is a common site for hydrogen bonding with inhibitors.
-
Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues in the protein's binding pocket.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and aromatic residues (e.g., Phe, Tyr) on the protein.
Quantitative Comparison
Summarize the findings in a table to facilitate an objective comparison between the pyrrolopyridine inhibitor and the benchmark.
| Metric | Pyrrolopyridine (Compound 6j) | Sunitinib (Benchmark) | Experimental IC50 (VEGFR-2) |
| Binding Affinity (kcal/mol) | -9.8 | -11.2 | Compound 6j: Selective[3] |
| Key H-Bond Interactions | Cys919, Asp1046 | Cys919, Asp1046 | Sunitinib: Multi-kinase[3] |
| Key Hydrophobic Residues | Val848, Ala866, Leu1035 | Val848, Leu889, Leu1035 | |
| RMSD from Native Ligand (Å) | To be calculated | To be calculated |
(Note: Binding affinity and interacting residue values are hypothetical for illustrative purposes and would be generated by the actual docking run.)
Discussion and Conclusion
The comparative analysis allows us to form hypotheses based on the structural data. For instance, both the pyrrolopyridine and Sunitinib are predicted to form crucial hydrogen bonds with the hinge residue Cys919, a hallmark of Type II kinase inhibitors. Differences in binding affinity scores could be rationalized by examining additional interactions. For example, if Sunitinib achieves a better score, it might be due to its side chain making more extensive hydrophobic contacts within the binding pocket.
The ultimate validation of any docking study is its correlation with experimental data.[9][18] While docking scores are not a direct measure of IC50, a strong correlation is often observed where lower (more negative) binding energies correspond to higher experimental potency.[19]
References
-
How to interprete and analyze molecular docking results? - ResearchGate. Available from: [Link]
-
Worldwide Protein Data Bank: wwPDB . Available from: [Link]
-
Protein Data Bank - Wikipedia . Available from: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review . - PubMed. Available from: [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity . - ResearchGate. Available from: [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening . - YouTube. Available from: [Link]
-
How does one prepare proteins for molecular docking? - Quora. Available from: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation . - Read the Docs. Available from: [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available from: [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure . - YouTube. Available from: [Link]
-
Vina Docking Tutorial . - Eagon Research Group. Available from: [Link]
-
Beginner's Guide for Docking using Autodock Vina . - Bioinformatics Review. Available from: [Link]
-
AutoDock . Available from: [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities . - PubMed. Available from: [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . Available from: [Link]
-
Molecular docking proteins preparation . - ResearchGate. Available from: [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech . - YouTube. Available from: [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking . - YouTube. Available from: [Link]
-
RCSB PDB: Homepage . Available from: [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking . - MDPI. Available from: [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) . - YouTube. Available from: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity . - MDPI. Available from: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . - MDPI. Available from: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation . - NIH. Available from: [Link]
-
Protein-ligand docking . - Galaxy Training!. Available from: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation, however, comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a heterocyclic compound often utilized as a building block in drug discovery. Due to the limited availability of comprehensive toxicological data for this specific molecule, a cautious and systematic approach to its disposal is paramount.[1] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.
Hazard Assessment and Initial Considerations
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] However, it is crucial to acknowledge that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[1] Therefore, in the absence of complete data, it is prudent to handle this compound as a potentially hazardous substance. Structurally related compounds, such as pyrrole and pyridine derivatives, are known to exhibit various hazards, including toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[2][3][4]
Before initiating any disposal procedures, a thorough risk assessment should be conducted, considering the quantity of the waste, its physical state (solid or in solution), and any potential contaminants. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[5]
Personal Protective Equipment (PPE): The First Line of Defense
Given the known and potential hazards, the use of appropriate personal protective equipment is non-negotiable. This establishes a fundamental barrier to exposure and is a critical component of safe laboratory practice.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation with similar chemical structures.[2][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as the compound may cause an allergic skin reaction, and related compounds can cause skin irritation.[1][2][4][6] |
| Protective Clothing | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[2][6] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To prevent inhalation of dust or aerosols, as related compounds may cause respiratory irritation.[2][4][6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[7][8] Evaporation, especially in a fume hood, is not an acceptable method of disposal.[8][9]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.[7] This container should be clearly labeled as hazardous waste.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealable hazardous waste container.[7] Do not mix this waste with other solvent streams unless you have confirmed their compatibility. For instance, avoid mixing with strong oxidizing agents or acids.[4][10] It is often best practice to collect waste in its original container when possible.[11]
-
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) team. The label must be securely attached to the waste container and include the following information:
-
The full chemical name: "this compound".[12] Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date when the waste was first added to the container (accumulation start date).[13]
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[10]
-
Secondary containment should be used for all liquid hazardous waste to mitigate the impact of potential spills.[7]
-
Keep the waste container closed at all times, except when adding waste.[7][12]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full (typically around 90% capacity to prevent overfilling), or if your experiment is complete, contact your institution's EHS office to arrange for a waste pickup.[7][12]
-
Provide the EHS team with all necessary information about the waste stream.
-
The recommended disposal method for this type of compound is through a licensed professional waste disposal service, which will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[14]
Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[7]
-
For acutely hazardous materials, the container must be triple-rinsed with a suitable solvent.[8] The rinsate from these rinses must be collected and disposed of as hazardous waste.[7][8]
-
After thorough rinsing and air-drying, the labels on the container must be defaced or removed before it can be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the laboratory and contact EHS.
-
Contain: For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvents.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]
-
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Safety Data Sheet. Angene Chemical. [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. C&EN. [Link]
-
Hazardous Waste Disposal Procedures. University of Tennessee. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
-
Lab & Chemical Safety. Washington University in St. Louis Environmental Health and Safety. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. chemscene.com [chemscene.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. mtu.edu [mtu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a conservative approach is mandatory, treating the substance as potentially hazardous until proven otherwise.[2][3][4] This guide is structured to provide a multi-layered safety framework, beginning with engineering controls and supplemented by detailed personal protective equipment (PPE) protocols.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, our primary directive is to assume it is hazardous.[4] This assumption is based on data from structurally similar pyrrolopyridine derivatives. For instance, the analogous compound (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and may cause an allergic skin reaction (Sensitization, Skin, Category 1).[1] Another isomer, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Therefore, we must operate under the assumption that this compound poses the following potential risks:
-
Acute Oral Toxicity: Harmful if ingested.
-
Skin and Eye Irritation/Corrosion: May cause irritation or serious damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Skin Sensitization: May lead to an allergic reaction upon repeated skin contact.
All handling of this compound should be performed with the appropriate engineering controls, such as a certified chemical fume hood or a glove box, to minimize exposure.[4][6]
Personal Protective Equipment (PPE): A Task-Specific Matrix
The selection of PPE is critical and must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | ANSI Z87.1-compliant safety glasses[3] | Nitrile gloves (single pair) | Flame-resistant lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and face shield[7] | Double-gloved with nitrile or neoprene gloves[3] | Flame-resistant lab coat, disposable sleeves | NIOSH-approved N95 respirator or higher[1] |
| Solution Preparation & Transfers | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Flame-resistant lab coat | Required if not performed in a fume hood |
| Running Reactions & Workup | Chemical splash goggles | Appropriate solvent-resistant gloves (e.g., butyl rubber for certain solvents)[8] | Flame-resistant lab coat | Not required if performed in a closed system within a fume hood |
| Waste Disposal | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if handling sealed waste containers |
PPE Selection Workflow
The following workflow provides a logical decision-making process for selecting the appropriate level of PPE. This process emphasizes a conservative approach, prioritizing researcher safety when handling compounds with unknown hazard profiles.
Caption: PPE selection workflow for handling the target compound.
Operational Protocols
Adherence to standardized procedures for donning, doffing, and disposal of PPE is crucial to prevent contamination.
4.1. Donning PPE (Step-by-Step)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check for your N95 respirator or higher.
-
Eye/Face Protection: Put on safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield.[7]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of gloves over the first.
4.2. Doffing PPE (Step-by-Step)
This sequence is designed to minimize the spread of potential contaminants.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Spill and Disposal Plan
5.1. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
5.2. Waste Disposal
All materials contaminated with this compound, including disposable PPE, contaminated labware, and residual chemical, must be treated as hazardous waste.[10]
-
Segregation: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing the compound in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.[10]
By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- Benchchem. A Guide to the Safe Handling and Management of Novel Research Compounds.
- EHS University of Tennessee. Novel Chemicals with Unknown Hazards SOP.
- Wilco Prime. The Importance of Chemical Safety in R&D Labs. (2024-10-02).
- University of Alabama at Birmingham. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety.
- AK Scientific, Inc. (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol Safety Data Sheet.
- Angene Chemical. (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol Safety Data Sheet. (2021-05-01).
- ChemScene. Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Safety Data Sheet. (2024-11-28).
- University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.
- Univar Solutions. Methanol Safety Data Sheet.
- ChemicalBook. (5-METHOXY-1H-PYRROLO[3,2-B]PYRIDIN-2-YL)METHANOL Safety Data Sheet. (2022-08-11).
- Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. (2023-09-05).
- American Chemistry Council. Protective Equipment.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry.
- CymitQuimica. (6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-5-YL)-METHANOL Safety Data Sheet. (2024-12-19).
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. aksci.com [aksci.com]
- 6. wilcoprime.com [wilcoprime.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. methanex.com [methanex.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
